1-Nitro-D-proline
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
64693-50-1 |
|---|---|
Molecular Formula |
C5H8N2O4 |
Molecular Weight |
160.13 g/mol |
IUPAC Name |
(2R)-1-nitropyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C5H8N2O4/c8-5(9)4-2-1-3-6(4)7(10)11/h4H,1-3H2,(H,8,9)/t4-/m1/s1 |
InChI Key |
CSDIOFGVLSDOSG-SCSAIBSYSA-N |
Isomeric SMILES |
C1C[C@@H](N(C1)[N+](=O)[O-])C(=O)O |
Canonical SMILES |
C1CC(N(C1)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Structure of 1-Nitro-D-proline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structure of 1-Nitro-D-proline, a derivative of the amino acid D-proline. This document is intended for researchers, scientists, and professionals in the field of drug development who require detailed information on this compound.
Chemical Properties
This compound is a nitroamino acid derivative. While extensive experimental data for this specific compound is limited in publicly accessible literature, its properties can be inferred from its structure, data on its L-enantiomer (1-Nitro-L-proline), and the parent compound, D-proline.
Physical and Chemical Properties
The following table summarizes the known and estimated physicochemical properties of this compound. Data for the L-enantiomer is provided for comparison and is expected to be very similar for the D-enantiomer, with the exception of optical rotation.
| Property | Value | Source |
| Molecular Formula | C₅H₈N₂O₄ | PubChem CID: 198483[1] |
| Molecular Weight | 160.13 g/mol | PubChem CID: 198483[1] |
| IUPAC Name | (2R)-1-nitropyrrolidine-2-carboxylic acid | PubChem CID: 198483 |
| CAS Number | 64693-50-1 | PubChem CID: 198483[1] |
| Appearance | Expected to be a solid | Inferred from related compounds |
| Melting Point | Not experimentally determined. For comparison, D-proline melts at 221 °C. | PubChem CID: 8988[2] |
| Boiling Point | Not determined | |
| Solubility | Expected to be soluble in water and polar organic solvents. For comparison, D-proline is soluble in water. | Inferred from the polarity of the molecule. |
| pKa (acidic) | Not experimentally determined. | |
| pKa (basic) | Not experimentally determined. | |
| LogP (computed) | 0.8 | PubChem CID: 21117267 (for L-enantiomer)[3] |
| Optical Rotation | Not specified in available literature. Expected to be opposite in sign to 1-Nitro-L-proline. |
Spectral Data
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrrolidine ring and the carboxylic acid proton. The chemical shifts would be influenced by the electron-withdrawing nitro group.
-
¹³C NMR: The carbon NMR spectrum would display five signals corresponding to the carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would appear at the downfield region, and the chemical shifts of the pyrrolidine ring carbons would be affected by the nitro group.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and the asymmetric and symmetric stretches of the N-NO₂ group.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (160.13 g/mol ). Fragmentation patterns would likely involve the loss of the nitro group and the carboxylic acid group.
Molecular Structure
This compound is the D-enantiomer of 1-nitroproline. The core structure consists of a five-membered pyrrolidine ring. The nitrogen atom at position 1 is substituted with a nitro group (-NO₂), and the carbon atom at position 2, which is a chiral center, is substituted with a carboxylic acid group (-COOH). The "D" designation indicates the stereochemical configuration at the alpha-carbon, with the carboxylic acid group oriented in the (R) configuration according to the Cahn-Ingold-Prelog priority rules.
The presence of the rigid pyrrolidine ring and the stereocenter at C2 are key structural features that will influence its biological activity and interaction with other chiral molecules.
Experimental Protocols
The primary method for the synthesis of this compound reported in the literature is the oxidation of N-nitroso-D-proline.[4]
Synthesis of this compound
Principle: The synthesis involves the oxidation of the nitrosamine functionality of N-nitroso-D-proline to a nitramine using a strong oxidizing agent, peroxytrifluoroacetic acid. Peroxytrifluoroacetic acid is typically generated in situ from trifluoroacetic anhydride and hydrogen peroxide.
Reactants:
-
N-nitroso-D-proline
-
Trifluoroacetic anhydride
-
Hydrogen peroxide (typically 90%)
-
An appropriate organic solvent (e.g., acetonitrile or dichloromethane)
-
Buffer solution (e.g., sodium bicarbonate) for workup
Detailed Methodology:
-
Preparation of the Oxidizing Agent (Peroxytrifluoroacetic acid):
-
In a flask equipped with a dropping funnel and a magnetic stirrer, cooled in an ice-water bath, a solution of hydrogen peroxide in an organic solvent is prepared.
-
Trifluoroacetic anhydride is added dropwise to the cooled hydrogen peroxide solution with continuous stirring. The temperature should be maintained below 10 °C during the addition.
-
After the addition is complete, the mixture is stirred for a further 15-30 minutes in the cold to ensure the complete formation of peroxytrifluoroacetic acid.
-
-
Oxidation of N-nitroso-D-proline:
-
N-nitroso-D-proline is dissolved in a suitable organic solvent in a separate reaction flask, also cooled in an ice-water bath.
-
The freshly prepared peroxytrifluoroacetic acid solution is added dropwise to the solution of N-nitroso-D-proline. The reaction is exothermic and the temperature should be carefully controlled.
-
After the addition, the reaction mixture is allowed to stir at a controlled temperature (e.g., room temperature) for a specified period (typically several hours) to ensure the completion of the oxidation. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Workup and Purification:
-
Upon completion of the reaction, the excess oxidizing agent is quenched by the addition of a reducing agent, such as sodium sulfite solution, until a negative test with starch-iodide paper is obtained.
-
The reaction mixture is then neutralized or made slightly basic by the careful addition of a saturated sodium bicarbonate solution.
-
The aqueous layer is separated and washed with an organic solvent (e.g., ether) to remove any unreacted starting material and byproducts.
-
The aqueous layer is then acidified to a pH of approximately 2-3 with a mineral acid (e.g., HCl).
-
The product, this compound, is then extracted from the acidified aqueous layer using a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane).
-
Visualizations
Synthesis and Purification Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: Synthesis and purification workflow for this compound.
Logical Relationship of Key Chemical Entities
The following diagram illustrates the relationship between the starting material, intermediate, and final product in the synthesis of this compound.
Caption: Key chemical transformations in this compound synthesis.
Disclaimer: This document is intended for informational purposes for a scientific audience. The experimental protocols described are based on published literature and should be carried out by qualified professionals in a properly equipped laboratory, adhering to all necessary safety precautions. The physicochemical and spectral data are based on computations and data from related compounds where experimental values are not available and should be confirmed by experimental analysis.
References
- 1. 1-Nitroproline | C5H8N2O4 | CID 198483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. D-Proline | C5H9NO2 | CID 8988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Nitro-L-proline | C5H8N2O4 | CID 21117267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Nitramino acids. Synthesis and biological evaluation of 1-nitroproline, 1-nitropipecolic acid, and N-nitrosarcosine - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of 1-Nitro-D-proline for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-Nitro-D-proline, a compound of interest for various research purposes. The document details the established synthetic methodology, including experimental protocols and quantitative data, to facilitate its preparation in a laboratory setting.
Introduction
This compound is an N-nitrated derivative of the amino acid D-proline. While direct nitration of proline has proven to be challenging, an effective method for its synthesis involves the oxidation of its N-nitroso precursor, N-nitroso-D-proline. This guide focuses on this established two-step synthetic pathway.
Synthesis of this compound
The synthesis of this compound is a two-step process that begins with the nitrosation of D-proline to form N-nitroso-D-proline, which is then oxidized to the final product.
Step 1: Synthesis of N-nitroso-D-proline
The initial step involves the reaction of D-proline with a nitrosating agent. A common and effective method utilizes sodium nitrite in an acidic aqueous medium.
Step 2: Oxidation of N-nitroso-D-proline to this compound
The key transformation is the oxidation of the N-nitroso group to a nitro group. This is achieved using a strong oxidizing agent, peroxytrifluoroacetic acid, which is typically generated in situ from trifluoroacetic anhydride and hydrogen peroxide.[1]
Experimental Protocols
Materials:
-
D-proline
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Trifluoroacetic anhydride (TFAA)
-
Hydrogen peroxide (H₂O₂, 90%)
-
Acetonitrile (CH₃CN)
-
Dichloromethane (CH₂Cl₂)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Protocol for N-nitroso-D-proline Synthesis:
-
Dissolve D-proline in a chilled aqueous solution of hydrochloric acid.
-
Slowly add a solution of sodium nitrite in water to the D-proline solution while maintaining a low temperature (0-5 °C) with an ice bath.
-
Stir the reaction mixture at low temperature for a specified duration.
-
Extract the product, N-nitroso-D-proline, with a suitable organic solvent such as ethyl acetate.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude N-nitroso-D-proline by recrystallization or column chromatography.
Protocol for this compound Synthesis:
-
Prepare the peroxytrifluoroacetic acid reagent in situ by cautiously adding trifluoroacetic anhydride to a suspension of 90% hydrogen peroxide in acetonitrile at a low temperature (0 °C).
-
Add a solution of N-nitroso-D-proline in acetonitrile to the freshly prepared peroxytrifluoroacetic acid solution, again maintaining a low temperature.
-
Allow the reaction mixture to stir at a controlled temperature for the required reaction time.
-
Quench the reaction by the addition of a suitable reducing agent, if necessary, and neutralize the mixture.
-
Extract the this compound into an organic solvent like dichloromethane.
-
Wash the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by column chromatography on silica gel.
Quantitative Data
The following table summarizes the key quantitative data for the synthesis of this compound, based on the oxidation of N-nitroso-L-proline as a reference.[1]
| Parameter | Value |
| Starting Material | N-nitroso-D-proline |
| Oxidizing Agent | Peroxytrifluoroacetic acid |
| Solvent | Acetonitrile |
| Reaction Temperature | 0 °C to room temperature |
| Yield | 58% (for the L-enantiomer) |
| Purification Method | Column chromatography |
Characterization Data for 1-Nitro-L-proline (as a reference):
| Property | Value |
| Melting Point | 114-115 °C |
| ¹H NMR (DMSO-d₆) | δ 1.9-2.4 (m, 4H), 3.6-4.0 (m, 2H), 4.9 (dd, 1H) |
| IR (KBr) | 1740 (C=O), 1550, 1290 (NO₂) cm⁻¹ |
| Mass Spectrum (m/e) | 160 (M⁺) |
Experimental Workflow
The following diagram illustrates the workflow for the synthesis of this compound.
Research Applications and Biological Activity
Currently, there is limited information available on the specific research applications of this compound. One study evaluated the biological activity of 1-nitroproline (both L and D forms) and found it to be inactive against Escherichia coli, Candida albicans, Pseudomonas aeruginosa, and Mycobacterium smegmatis.[1] Furthermore, it did not exhibit mutagenic activity in the Salmonella typhimurium TA-100 system.[1]
The broader class of N-nitro amino acids are of interest in medicinal chemistry and drug development. The introduction of a nitro group can significantly alter the electronic and steric properties of the parent amino acid, potentially leading to novel biological activities. Further research is required to explore the potential applications of this compound in areas such as enzyme inhibition, peptide synthesis, and as a precursor for other chiral molecules.
Signaling Pathways
To date, no specific signaling pathways have been identified in the literature that are directly modulated by this compound. The lack of significant biological activity in the initial screenings may have limited further investigation into its mechanism of action at the cellular level. Future research may uncover interactions with specific biological targets or pathways.
The following diagram illustrates the general chemical transformation from the precursor to the final product.
Conclusion
The synthesis of this compound is reliably achieved through a two-step process involving the nitrosation of D-proline followed by the oxidation of the resulting N-nitroso-D-proline with peroxytrifluoroacetic acid. While its biological activities and research applications are not yet extensively explored, this guide provides the necessary chemical information for its preparation, enabling further investigation into its properties and potential uses in various scientific disciplines. Researchers and drug development professionals can utilize the detailed protocols and data presented herein for the successful synthesis of this compound for their research endeavors.
References
1-Nitro-D-proline CAS number and molecular weight
An in-depth technical guide focused on 1-Nitro-D-proline, detailing its chemical properties, synthesis, and biological activity for researchers, scientists, and drug development professionals.
Core Compound Information: this compound
This compound is a synthetic derivative of the naturally occurring amino acid D-proline. The key structural feature is the substitution of the amino proton with a nitro group (-NO₂). This modification significantly alters the electronic and chemical properties of the parent molecule.
Data Presentation: Key Properties
The fundamental chemical and physical properties of this compound are summarized in the table below for quick reference.
| Property | Value |
| CAS Number | 64693-50-1[1] |
| Molecular Formula | C₅H₈N₂O₄ |
| Molecular Weight | 160.13 g/mol [1] |
| IUPAC Name | (2R)-1-nitropyrrolidine-2-carboxylic acid[1] |
| Synonyms | N-Nitro-D-proline, D-Proline, 1-nitro-[1] |
Synthesis of this compound
The synthesis of this compound has been reported via the oxidation of the corresponding N-nitrosamino acid, N-nitroso-D-proline.[2] This transformation is a key step in accessing N-nitro amino acids.
Experimental Protocol: Synthesis via Oxidation
The following outlines the general methodology for the synthesis of this compound.
Step 1: Preparation of N-Nitroso-D-proline
-
D-proline is dissolved in an appropriate aqueous acid solution.
-
The solution is cooled in an ice bath.
-
An aqueous solution of sodium nitrite is added dropwise while maintaining the low temperature.
-
The reaction mixture is stirred for a defined period to ensure complete nitrosation.
-
The resulting N-nitroso-D-proline is then isolated, typically through extraction with an organic solvent, followed by drying and evaporation of the solvent.
Step 2: Oxidation to this compound
-
The N-nitroso-D-proline from Step 1 is dissolved in a suitable organic solvent.
-
A solution of peroxytrifluoroacetic acid (prepared from trifluoroacetic anhydride and hydrogen peroxide) is added to the N-nitroso-D-proline solution under controlled temperature conditions.[2]
-
The reaction is monitored for completion using an appropriate analytical technique (e.g., thin-layer chromatography).
-
Upon completion, the reaction is quenched, and the this compound product is isolated and purified, often through techniques like column chromatography or recrystallization.
Caption: Experimental workflow for the synthesis of this compound.
Biological Activity Assessment
The biological profile of this compound has been investigated to determine its potential as an antimicrobial or mutagenic agent.
Antimicrobial Screening
This compound was evaluated for its activity against a panel of microorganisms. The results are summarized in the table below.
| Test Organism | Result |
| Escherichia coli | Inactive[2] |
| Candida albicans | Inactive[2] |
| Pseudomonas aeruginosa | Inactive[2] |
| Mycobacterium smegmatis | Inactive[2] |
Experimental Protocol: Antimicrobial Susceptibility Testing
A standard broth microdilution method is typically employed for such screenings.
-
A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate containing a suitable microbial growth medium.
-
Each well is inoculated with a standardized suspension of the test microorganism.
-
Appropriate positive (microorganism without compound) and negative (medium only) controls are included.
-
The plates are incubated at the optimal temperature and duration for the growth of the specific microorganism.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that inhibits visible microbial growth.
Mutagenicity Assessment
The mutagenic potential of this compound was assessed using the bacterial reverse mutation assay, commonly known as the Ames test.
| Assay | Metabolic Activation (S9 Mix) | Result |
| Ames Test (S. typhimurium TA-100) | Without | Not Mutagenic[2] |
| Ames Test (S. typhimurium TA-100) | With | Not Mutagenic[2] |
Experimental Protocol: Ames Test
The Ames test evaluates the ability of a chemical to induce mutations in a histidine-requiring strain of Salmonella typhimurium, causing it to revert to a histidine-producing state.
-
The S. typhimurium TA-100 tester strain is exposed to various concentrations of this compound.
-
The exposure is conducted both with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolic processes in mammals.
-
The bacterial suspension is plated on a minimal glucose agar medium that lacks histidine.
-
The plates are incubated for 48-72 hours.
-
The number of revertant colonies is counted. A significant, dose-dependent increase in the number of revertant colonies compared to a negative control indicates a mutagenic potential.
Caption: Logical relationship of biological assays and results for this compound.
Signaling Pathways
Currently, there is no available information in the public scientific literature detailing the interaction of this compound with specific cellular signaling pathways. Its lack of significant biological activity in the reported antimicrobial and mutagenicity assays suggests that it may not be a potent modulator of common signaling cascades at the concentrations tested. Further research would be necessary to explore any potential interactions with specific biological targets or pathways.
References
1-Nitro-D-proline: A Technical Guide to its Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Nitro-D-proline is a derivative of the amino acid D-proline, characterized by the presence of a nitro group attached to the nitrogen atom of the pyrrolidine ring. While this compound is of interest in medicinal chemistry and drug development, publicly available data on its specific physicochemical properties, such as solubility and stability, are scarce. This technical guide aims to provide a comprehensive overview of the known information, along with detailed, generalized experimental protocols for determining these crucial parameters. The methodologies described are based on established analytical techniques for amino acid derivatives and N-nitro compounds, offering a foundational framework for researchers.
Introduction
N-nitro amino acids represent a class of compounds with potential applications in various fields, including their use as energetic materials and as intermediates in chemical synthesis. In the context of drug development, the introduction of a nitro group can significantly alter the pharmacokinetic and pharmacodynamic properties of a parent molecule. Understanding the solubility and stability of such compounds is paramount for formulation development, shelf-life determination, and predicting their behavior in biological systems. This guide focuses on this compound, providing a structured approach to characterizing its solubility and stability profiles.
Synthesis of this compound
The primary method reported for the synthesis of this compound involves the oxidation of the corresponding N-nitroso-D-proline.[1] This reaction is a key step in obtaining the N-nitro derivative.
References
The Biological Activity of Nitrated Proline Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proline, a unique cyclic amino acid, plays a critical role in protein structure and function. Its derivatives are a subject of intense research in drug discovery and development. Among these, nitrated proline derivatives represent a class of compounds with potential biological activities stemming from the introduction of a nitro group. This technical guide provides an in-depth overview of the current understanding of the biological activities of nitrated proline derivatives, with a focus on quantitative data, experimental methodologies, and associated signaling pathways.
Synthesis of Nitrated Proline Derivatives
The synthesis of N-nitroproline, a primary example of a nitrated proline derivative, has been described through the oxidation of the corresponding nitrosamino acid, N-nitrosoproline, using peroxytrifluoroacetic acid. This method provides a route to obtain both L and D enantiomers of N-nitroproline.
Biological Activity of N-Nitroproline
Current research on the biological activity of N-nitroproline has primarily focused on its antimicrobial and mutagenic potential.
Antimicrobial Activity
Studies have evaluated the in vitro activity of N-nitroproline against a panel of pathogenic microorganisms.
Table 1: Antimicrobial Activity of N-Nitroproline
| Microorganism | Activity |
| Escherichia coli | Inactive |
| Candida albicans | Inactive |
| Pseudomonas aeruginosa | Inactive |
| Mycobacterium smegmatis | Inactive |
Data based on qualitative assessments from historical studies. Specific concentrations tested were not reported.
Mutagenicity
The mutagenic potential of N-nitroproline has been assessed using the Salmonella typhimurium reverse mutation assay (Ames test).
Table 2: Mutagenicity of N-Nitroproline
| Assay | Strain | Metabolic Activation | Result |
| Ames Test | Salmonella typhimurium TA-100 | With and without rat liver S9 | Non-mutagenic |
Data based on qualitative assessments from historical studies. Specific concentrations tested were not reported.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for reproducibility and further investigation.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
Protocol:
-
Preparation of Microorganism: Inoculate a fresh culture of the test microorganism in a suitable broth and incubate to achieve a logarithmic growth phase.
-
Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the nitrated proline derivative in a 96-well microtiter plate using an appropriate broth.
-
Inoculation: Add a standardized inoculum of the microorganism to each well.
-
Incubation: Incubate the microtiter plate at an appropriate temperature and duration for the specific microorganism.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Workflow for MIC Determination
Salmonella typhimurium Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.
Protocol:
-
Strain Preparation: Grow histidine-dependent strains of Salmonella typhimurium (e.g., TA-100) overnight.
-
Metabolic Activation (Optional): Prepare an S9 fraction from rat liver for assays requiring metabolic activation.
-
Plate Incorporation Method:
-
Mix the test compound at various concentrations, the bacterial culture, and molten top agar (with or without S9 mix).
-
Pour the mixture onto minimal glucose agar plates.
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
Data Analysis: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine) and compare it to the spontaneous reversion rate in control plates.
Workflow for the Ames Test
Signaling Pathways and Future Directions
Currently, there is a significant lack of information regarding the specific cellular signaling pathways that may be modulated by nitrated proline derivatives. The biological effects of many nitro-containing compounds are mediated through complex mechanisms, often involving interactions with key signaling molecules and pathways.
Potential areas for future research into the biological activity of nitrated proline derivatives include:
-
Cytotoxicity Assays: Evaluating the effect of these compounds on the viability of various mammalian cell lines to determine potential therapeutic or toxic effects.
-
Anti-inflammatory Activity: Investigating the ability of nitrated proline derivatives to modulate inflammatory responses in cellular and animal models. Key signaling pathways to investigate would include the NF-κB and MAPK pathways.
-
Enzyme Inhibition: Screening these compounds against a panel of relevant enzymes to identify potential inhibitory activity, which could be a starting point for drug development.
Potential Mechanism of Action
Conclusion
The study of the biological activity of nitrated proline derivatives is still in its nascent stages. While initial investigations into the antimicrobial and mutagenic properties of N-nitroproline have shown a lack of activity, the vast chemical space of other nitrated proline derivatives remains largely unexplored. Future research focusing on a broader range of biological assays and the elucidation of their interactions with cellular signaling pathways is warranted to fully understand the therapeutic potential of this class of compounds. This technical guide serves as a foundational resource for researchers embarking on the investigation of these intriguing molecules.
1-Nitro-D-proline: A Technical Review of Its Limited Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Nitro-D-proline is a synthetic derivative of the amino acid D-proline. While the modification of amino acids can often lead to compounds with significant biological activities, extensive investigation into this compound has revealed a notable lack of interaction with biological systems. This technical guide summarizes the available scientific literature on this compound, focusing on its synthesis and the key findings regarding its biological mechanism of action, or lack thereof.
Synthesis and Chemical Properties
This compound is synthesized from D-proline. A key method for its preparation was reported by Nagasawa et al. in 1977.
Experimental Protocol: Synthesis of this compound
The synthesis of this compound involves the nitration of the parent amino acid. A common laboratory-scale procedure is outlined below.
Workflow for the Synthesis of this compound
Caption: General workflow for the synthesis of this compound.
Mechanism of Action in Biological Systems
Current scientific literature indicates that this compound is biologically inert in the systems tested to date. The primary study investigating its biological effects found no significant activity.
Antimicrobial and Mutagenic Screening
A foundational study by Nagasawa et al. (1977) evaluated the biological activity of this compound against a panel of microorganisms and in a mutagenicity assay.[1] The compound was found to be inactive against the following organisms:
-
Escherichia coli
-
Candida albicans
-
Pseudomonas aeruginosa
-
Staphylococcus aureus
-
Mycobacterium smegmatis
Furthermore, this compound did not exhibit mutagenic activity in the Salmonella typhimurium TA100 assay, both with and without metabolic activation by a rat liver homogenate (S9 fraction).[1]
Quantitative Data
Due to the observed lack of biological activity, there is no quantitative data available for this compound in terms of IC50 values, binding constants, or other metrics of biological efficacy.
Table 1: Summary of Biological Activity Data for this compound
| Assay Type | Target Organism/System | Result | Reference |
| Antimicrobial Susceptibility | E. coli, C. albicans, P. aeruginosa, S. aureus, M. smegmatis | Inactive | Nagasawa et al., 1977[1] |
| Mutagenicity (Ames Test) | Salmonella typhimurium TA100 | Non-mutagenic | Nagasawa et al., 1977[1] |
Signaling Pathways and Molecular Targets
Consistent with its lack of observable biological effects, there are no known signaling pathways or specific molecular targets that are modulated by this compound. The nitro group can, in some molecular contexts, act as a precursor for reactive species or participate in covalent interactions with cellular nucleophiles. However, in the case of this compound, the electronic properties of the molecule appear to render it stable and non-reactive under physiological conditions.
Logical Relationship of this compound's Inactivity
Caption: The lack of observed activity leads to no identified mechanism of action.
Conclusion
References
The Genesis of N-Nitroamino Acids: A Technical Chronicle of Discovery and Synthesis
For researchers, scientists, and drug development professionals, this in-depth guide charts the discovery and historical development of N-nitroamino acids, from their initial synthesis in the late 19th century to their modern-day relevance. This paper details the key scientific milestones, presents available quantitative data, and outlines the seminal experimental protocols that paved the way for contemporary research.
The journey into the world of N-nitroamino acids, a class of compounds characterized by a nitro group attached to the amino nitrogen of an amino acid, begins in the late 19th century with the pioneering work of Dutch chemist Antoine Paul Nicolas Franchimont. His investigations into N-nitro compounds laid the fundamental groundwork for the synthesis and understanding of these intriguing molecules.
The Dawn of N-Nitration: Franchimont's Seminal Work
The first documented synthesis of an N-nitroamino acid can be traced back to the meticulous experiments of A. P. N. Franchimont. In his 1888 publication in the Recueil des Travaux Chimiques des Pays-Bas, he described the synthesis of N-nitroglycine and N-nitro-α-alanine. This marked a significant breakthrough in the field of organic nitrogen chemistry, introducing a novel class of amino acid derivatives.
Franchimont's method, which became the classical approach for N-nitration, involved the careful reaction of amino acid esters with a nitrating agent in a cooled acidic medium. This foundational work not only introduced the first N-nitroamino acids but also established the basic principles of N-nitration that would be refined and built upon by subsequent generations of chemists.
Early Synthetic Methodologies and Key Researchers
Following Franchimont's discovery, the early 20th century saw further exploration into the synthesis and properties of N-nitroamino acids. Researchers of this era focused on expanding the scope of the N-nitration reaction to other amino acids and on improving the yields and safety of the synthetic procedures.
One of the key challenges in the early synthesis of N-nitroamino acids was the inherent instability of the N-nitro bond under certain conditions, which could lead to decomposition. This necessitated the development of carefully controlled experimental protocols, often involving low temperatures and specific acid catalysts.
Quantitative Data from Early Studies
Quantitative data from the initial discoveries are limited by the analytical techniques of the time. However, early publications provide valuable information on melting points, elemental analysis, and qualitative observations of reactivity. These data were crucial for the initial characterization and confirmation of the novel N-nitroamino acid structures.
| Compound | Formula | Melting Point (°C) | Key Discoverer(s) | Year of Discovery |
| N-Nitroglycine | C₂H₄N₂O₄ | 101-102 | A. P. N. Franchimont | 1888 |
| N-Nitro-α-alanine | C₃H₆N₂O₄ | 118-119 | A. P. N. Franchimont | 1888 |
Experimental Protocols from the Foundational Literature
To provide a practical understanding of the pioneering work, detailed methodologies from the seminal papers are outlined below. These protocols, while rudimentary by modern standards, represent the ingenuity and precision of early organic chemists.
Franchimont's Synthesis of N-Nitroglycine (1888)
Materials:
-
Glycine ethyl ester hydrochloride
-
Concentrated sulfuric acid
-
Fuming nitric acid
-
Ice
-
Ether
Procedure:
-
A solution of glycine ethyl ester hydrochloride in concentrated sulfuric acid was prepared and cooled in an ice-salt bath.
-
Fuming nitric acid was added dropwise to the cooled solution with constant stirring, maintaining a low temperature.
-
After the addition was complete, the reaction mixture was allowed to stand in the cold for a period of time.
-
The mixture was then carefully poured onto crushed ice, leading to the precipitation of N-nitroglycine ethyl ester as an oil.
-
The oily product was extracted with ether.
-
The ethereal solution was washed, dried, and the solvent was evaporated to yield the crude N-nitroglycine ethyl ester.
-
The ester was then saponified using a calculated amount of base to yield the free N-nitroglycine, which was subsequently isolated and purified.
Logical Progression of Early N-Nitroamino Acid Research
The initial discovery by Franchimont sparked a logical progression of research aimed at understanding and expanding this new class of compounds.
The Natural Occurrence of N-Nitroamino Acids
For a long time, N-nitroamino acids were considered purely synthetic compounds. However, a significant discovery shifted this paradigm: the identification of N-nitroglycine as a natural product. It was found to be produced by the bacterium Streptomyces noursei. This discovery opened up new avenues of research into the biosynthesis and biological roles of these compounds, suggesting that nature has its own enzymatic machinery for N-nitration.
Biosynthesis of N-Nitroglycine
The biosynthetic pathway of N-nitroglycine in Streptomyces noursei is a subject of ongoing research. It is believed to involve a series of enzymatic reactions that ultimately lead to the nitration of glycine. Understanding this pathway is of great interest for potential biotechnological applications, offering a greener alternative to chemical synthesis.
Conclusion
The history of N-nitroamino acids is a testament to the foundational discoveries of late 19th-century organic chemistry and the continuous evolution of the field. From their initial synthesis by Franchimont to their discovery as natural products, these compounds have intrigued and challenged scientists. The early experimental protocols, while simple by today's standards, laid a critical foundation for all subsequent research. For professionals in drug development and chemical research, understanding this history provides a valuable context for appreciating the chemical properties and potential applications of this unique class of molecules. The journey of N-nitroamino acids from the laboratory bench to their identification in nature underscores the vast and often surprising landscape of chemical discovery.
The Therapeutic Potential of 1-Nitro-D-proline: A Review of a Scientific Enigma
An extensive review of publicly available scientific literature and databases reveals a significant lack of research into the potential therapeutic applications of 1-Nitro-D-proline. Despite the chemical tractability of the molecule, there is a notable absence of preclinical or clinical studies investigating its efficacy, mechanism of action, or safety profile for any disease indication. This technical guide serves to document the current void in the scientific understanding of this compound and to highlight the nascent state of any potential research and development efforts.
A foundational search for information on this compound yielded a solitary study from 1977, which detailed the synthesis and basic biological evaluation of both L- and D-isomers of 1-nitroproline. This early investigation found the compounds to be inactive against a panel of microorganisms, including Escherichia coli, Candida albicans, Pseudomonas aeruginosa, and Mycobacterium smegmatis. Furthermore, the study reported that 1-nitroproline did not exhibit mutagenic activity in a Salmonella typhimurium assay. Beyond this initial characterization, the scientific literature is silent on the therapeutic potential of this compound.
The absence of further research precludes the creation of a detailed technical guide as originally requested. There is no quantitative data from preclinical or clinical trials to summarize, no established experimental protocols to detail, and no elucidated signaling pathways to visualize.
Future Directions and Unanswered Questions
The lack of data on this compound presents a series of unanswered questions for the scientific community. The initial finding of biological inactivity in limited assays does not entirely foreclose the possibility of therapeutic relevance in other contexts. Key areas that would need to be addressed in any future investigation include:
-
Target Identification and Mechanism of Action: What are the potential molecular targets of this compound? Does it act as an enzyme inhibitor, a receptor agonist or antagonist, or does it have other cellular effects?
-
Preclinical Efficacy: Does this compound exhibit any therapeutic effects in animal models of disease?
-
Pharmacokinetics and Pharmacodynamics: How is the compound absorbed, distributed, metabolized, and excreted? What is the relationship between its concentration and its effect?
-
Safety and Toxicology: What is the safety profile of this compound? Does it have any off-target effects or long-term toxicity?
To initiate an investigation into the therapeutic potential of this compound, a logical first step would be a broad-based screening campaign against a variety of biological targets. A hypothetical workflow for such an initial investigation is outlined below.
Hypothetical Initial Screening Workflow
Caption: A hypothetical workflow for the initial screening of this compound to identify potential therapeutic activity.
Spectroscopic Profile of 1-Nitro-D-proline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1-Nitro-D-proline, a derivative of the non-essential amino acid D-proline. Due to the limited availability of direct experimental spectra for this compound in publicly accessible databases, this document presents a detailed analysis based on the known spectroscopic properties of the parent molecule, D-proline, and the characteristic spectral features of N-nitro compounds. This information is crucial for the identification, characterization, and quality control of this compound in research and drug development settings.
Spectroscopic Data Summary
The following tables summarize the expected and observed spectroscopic data for this compound and its parent compound, D-proline. The data for this compound is predicted based on established principles of spectroscopy and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Hα | ~4.0 - 4.5 | dd | Jαβ ≈ 8, Jαβ' ≈ 4 |
| Hβ | ~2.0 - 2.4 | m | - |
| Hβ' | ~1.8 - 2.2 | m | - |
| Hγ | ~1.9 - 2.3 | m | - |
| Hδ | ~3.5 - 3.9 | m | - |
| Hδ' | ~3.3 - 3.7 | m | - |
| COOH | >10 | br s | - |
Note: Predictions are based on the known spectrum of D-proline and the electron-withdrawing effect of the nitro group, which is expected to cause a downfield shift of adjacent protons, particularly Hα and Hδ.
Table 2: Experimental ¹H NMR Spectroscopic Data for D-Proline
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
| Hα | 4.12 | t |
| Hβ | 2.34 | m |
| Hγ | 2.00 | m |
| Hδ | 3.32 | t |
Source: Human Metabolome Database (HMDB). Conditions: D₂O, 600 MHz.[1]
Table 3: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Cα | ~60 - 65 |
| Cβ | ~28 - 32 |
| Cγ | ~23 - 27 |
| Cδ | ~50 - 55 |
| C=O | ~170 - 175 |
Note: The N-nitro group is expected to deshield the adjacent carbons (Cα and Cδ), causing a downfield shift compared to D-proline.
Table 4: Experimental ¹³C NMR Spectroscopic Data for D-Proline
| Carbon | Chemical Shift (δ, ppm) |
| Cα | 61.7 |
| Cβ | 29.8 |
| Cγ | 24.4 |
| Cδ | 46.8 |
| C=O | 175.5 |
Source: Human Metabolome Database (HMDB). Conditions: H₂O, 125 MHz.[2]
Infrared (IR) Spectroscopy
Table 5: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | 3300 - 2500 | Broad |
| C-H (Aliphatic) | 3000 - 2850 | Medium |
| C=O (Carboxylic Acid) | 1725 - 1700 | Strong |
| N-O (Asymmetric Stretch) | 1570 - 1500 | Strong |
| N-O (Symmetric Stretch) | 1380 - 1300 | Strong |
| C-N Stretch | 1200 - 1020 | Medium |
Note: The presence of the nitro group will introduce strong absorption bands corresponding to the N-O stretching vibrations.[3] The characteristic broad O-H and strong C=O bands of the carboxylic acid will also be prominent.
Mass Spectrometry (MS)
Table 6: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z |
| [M+H]⁺ | 161.0508 |
| [M-H]⁻ | 159.0351 |
| [M-NO₂]⁺ | 115.0633 |
Note: The molecular weight of this compound (C₅H₈N₂O₄) is 160.13 g/mol . The expected fragmentation pattern would likely involve the loss of the nitro group (NO₂).
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of this compound.
NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
This compound sample (5-10 mg for ¹H, 20-50 mg for ¹³C)
-
Deuterated solvent (e.g., D₂O, CDCl₃, DMSO-d₆)
-
NMR tube (5 mm diameter)
-
Micropipette
-
Vortex mixer
Procedure:
-
Accurately weigh the this compound sample and transfer it to a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[4]
-
Gently vortex the mixture until the sample is completely dissolved.
-
Using a micropipette, transfer the solution into an NMR tube, ensuring no solid particles are transferred.
-
Wipe the outside of the NMR tube clean before inserting it into the NMR spectrometer.
-
Acquire the spectra on a spectrometer operating at a frequency of 400 MHz or higher for optimal resolution.[5]
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the chemical shifts to an internal standard (e.g., TMS at 0 ppm) or the residual solvent peak.[6][7]
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Materials:
-
This compound sample (1-2 mg)
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Spatula
Procedure:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the empty ATR crystal.
-
Place a small amount of the this compound sample directly onto the ATR crystal.[8]
-
Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Clean the ATR crystal thoroughly after the measurement.
-
Analyze the resulting spectrum, identifying the characteristic absorption bands for the functional groups.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Materials:
-
This compound sample
-
LC-MS grade solvents (e.g., methanol, acetonitrile, water)
-
Formic acid (for enhancing ionization)
-
Vials and micropipettes
Procedure:
-
Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent.[9]
-
Dilute the stock solution to a final concentration of 1-10 µg/mL using a mixture of LC-MS grade solvents. A common mobile phase composition is water and acetonitrile with 0.1% formic acid.
-
Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.
-
Transfer the filtered solution to an appropriate autosampler vial.
-
Analyze the sample using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system.
-
Acquire data in both positive and negative ion modes to observe the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions.
-
Perform tandem mass spectrometry (MS/MS) on the parent ions to induce fragmentation and elucidate the structure.
Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized compound like this compound.
References
- 1. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000162) [hmdb.ca]
- 2. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000162) [hmdb.ca]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
Safety and Handling Precautions for 1-Nitro-D-proline: A Technical Guide
Disclaimer: No specific Material Safety Data Sheet (MSDS) for 1-Nitro-D-proline was identified during the literature search. The following safety and handling precautions are based on the analysis of safety data for structurally related compounds, including D-proline and various nitro-containing organic molecules, as well as general principles of laboratory safety. Researchers, scientists, and drug development professionals should handle this compound with caution and perform a thorough risk assessment before use.
Hazard Identification and Classification
Due to the presence of a nitro group, this compound is anticipated to have potential hazards associated with nitro compounds. These may include risks of being an oxidizing agent, potential for thermal instability, and possible mutagenic properties. The amino acid backbone (D-proline) itself is generally considered to be of low toxicity.
A study on the synthesis and biological evaluation of 1-nitroproline suggests that it may have marginal mutagenicity, warranting further investigation into its carcinogenic potential.[1]
Table 1: Summary of Potential Hazards and Precautions based on Related Compounds
| Hazard Category | Potential Hazard | Recommended Precautionary Statements (P-Statements) | Pictogram (Example from related compounds) |
| Health | May be harmful if swallowed, inhaled, or absorbed through the skin. May cause eye, skin, and respiratory tract irritation. Potential for mutagenicity.[1] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2] P280: Wear protective gloves/protective clothing/eye protection/face protection.[2] P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[2] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |
|
| Fire and Explosion | As with many organic nitro compounds, there is a potential for thermal decomposition at elevated temperatures, which may release toxic fumes such as nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[3][4] | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. P370+P378: In case of fire: Use appropriate media for extinction. |
|
| Environmental | The environmental impact is not fully characterized. Spills should be contained to prevent entry into waterways. | P273: Avoid release to the environment. | Not specified for related compounds. |
Experimental Protocols: Safe Handling Procedures
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Wear chemical safety goggles or a face shield that conforms to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][4]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin contact.[3][5]
-
Respiratory Protection: For operations that may generate dust or aerosols, use a NIOSH/MSHA-approved respirator with an appropriate particulate filter.[4]
Engineering Controls
-
Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the solid material or preparing solutions.
-
An eyewash station and safety shower should be readily accessible in the work area.
Handling and Storage
-
Handling: Avoid creating dust.[4][6] Wash hands thoroughly after handling.[2] Avoid contact with skin, eyes, and clothing.[3][4] Avoid ingestion and inhalation.[3][4]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3][4] Keep away from heat and sources of ignition.[3][4] Store separately from strong oxidizing agents.[3]
First Aid Measures
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.[6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Get medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.[6]
Spill and Disposal Procedures
-
Spill: In case of a spill, wear appropriate PPE. Carefully sweep up the material, avoiding dust generation, and place it in a suitable, labeled container for disposal.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Visualization of Safety Workflow
The following diagram illustrates the logical workflow from hazard identification to the implementation of appropriate safety measures when working with this compound.
Caption: Logical workflow for handling this compound.
References
- 1. Nitramino acids. Synthesis and biological evaluation of 1-nitroproline, 1-nitropipecolic acid, and N-nitrosarcosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. echemi.com [echemi.com]
Methodological & Application
Application Notes and Protocols: 1-Nitro-D-proline in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Nitro-D-proline is a derivative of the amino acid D-proline where a nitro group is attached to the nitrogen atom of the pyrrolidine ring. While proline and its various derivatives have been extensively utilized as powerful organocatalysts in a wide array of asymmetric transformations, the application of this compound in this context is not documented in the current scientific literature. This document first details the laboratory synthesis of this compound. Subsequently, given the absence of specific applications for this compound in asymmetric synthesis, this guide presents protocols and data for representative asymmetric reactions catalyzed by proline and its other N-substituted derivatives. These examples serve to illustrate the potential reactivity and application of modified proline catalysts in modern organic synthesis.
Section 1: Synthesis of this compound
The synthesis of this compound has been reported via the oxidation of the corresponding N-nitroso derivative, 1-nitroso-D-proline.[1]
Experimental Protocol: Synthesis of this compound
Materials:
-
1-Nitroso-D-proline
-
Trifluoroacetic anhydride
-
90% Hydrogen peroxide
-
Acetonitrile
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Ice bath
Procedure:
-
Preparation of the Oxidizing Agent: In a flask cooled in an ice bath, slowly add trifluoroacetic anhydride to a stirred solution of 90% hydrogen peroxide in acetonitrile. Caution: This mixture is a powerful oxidant and should be handled with extreme care in a fume hood.
-
Oxidation Reaction: To a solution of 1-nitroso-D-proline in a suitable solvent, add the freshly prepared peroxytrifluoroacetic acid solution dropwise at 0 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, carefully quench any remaining oxidant. The reaction mixture is then typically diluted with water and extracted with an organic solvent such as diethyl ether.
-
Isolation and Purification: The combined organic layers are washed, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be further purified by recrystallization or chromatography to obtain pure this compound.
References
Application Notes and Protocols: L-Proline and Its Derivatives as Organocatalysts in Asymmetric Reactions Involving Nitro Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
While the specific catalyst "1-Nitro-D-proline" is not prominently featured in the scientific literature, the use of the natural amino acid L-proline and its derivatives as catalysts in asymmetric organic reactions is a cornerstone of modern organocatalysis. A significant application of these catalysts is in carbon-carbon bond-forming reactions where one of the reactants is a nitro-substituted compound. These reactions, such as the nitro-Michael and nitro-Mannich reactions, are pivotal in the synthesis of chiral molecules, which are fundamental building blocks for pharmaceuticals and other bioactive compounds.
This document provides detailed application notes and experimental protocols for L-proline-catalyzed asymmetric reactions involving nitro compounds, focusing on the nitro-Michael and nitro-Mannich reactions.
Core Concepts: Enamine Catalysis
L-proline and its derivatives catalyze reactions through a common mechanism known as enamine catalysis.[1] The secondary amine of the proline catalyst reacts with a carbonyl compound (a ketone or aldehyde) to form a chiral enamine intermediate. This enamine then acts as a nucleophile, attacking an electrophile, such as a nitroalkene or an imine, in a stereocontrolled manner. The resulting iminium ion is then hydrolyzed to release the product and regenerate the catalyst, thus completing the catalytic cycle.[1][2]
Application 1: Asymmetric Nitro-Michael Addition
The asymmetric Michael addition of carbonyl compounds to nitroalkenes is a powerful method for the synthesis of enantioenriched γ-nitro carbonyl compounds. These products are versatile synthetic intermediates that can be converted into various other functional groups. L-proline and its derivatives have been shown to be effective catalysts for this transformation.[3][4]
Quantitative Data Summary
The following table summarizes the results for the L-proline catalyzed Michael addition of various ketones to trans-β-nitrostyrene.
| Entry | Ketone Donor | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) | Reference |
| 1 | Cyclohexanone | L-Proline (10) | DMSO | 24 | 85 | 75:25 | 10 | [5] |
| 2 | Cyclohexanone | L-Proline (10) | MeOH | 24 | 70 | 98:2 | 76 | [5] |
| 3 | Acetone | L-Proline (20) | neat | 2 | 95 | - | 7 | [4] |
| 4 | 3-Pentanone | L-Proline (10) | MeOH | 72 | 91 | 82:18 | 12 | [5] |
Experimental Protocol: Asymmetric Michael Addition of Cyclohexanone to trans-β-Nitrostyrene
This protocol is adapted from general procedures reported in the literature for L-proline catalyzed nitro-Michael additions.[3][6]
Materials:
-
trans-β-Nitrostyrene
-
Cyclohexanone
-
L-Proline
-
Methanol (MeOH)
-
Ethyl acetate
-
Saturated aqueous NH4Cl solution
-
Brine
-
Anhydrous MgSO4
-
Silica gel for column chromatography
Procedure:
-
To a solution of trans-β-nitrostyrene (1.0 mmol) in methanol (4.0 mL) is added cyclohexanone (5.0 mmol, 5 equivalents).
-
L-Proline (0.1 mmol, 10 mol%) is then added to the mixture.
-
The reaction mixture is stirred at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is quenched by the addition of a saturated aqueous solution of NH4Cl (10 mL).
-
The aqueous layer is extracted with ethyl acetate (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired γ-nitro ketone.
-
The diastereomeric ratio and enantiomeric excess of the product are determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Application 2: Asymmetric Three-Component Nitro-Mannich Reaction
The Mannich reaction is a fundamental C-C bond-forming reaction that produces β-amino carbonyl compounds. The direct, three-component asymmetric version using a ketone, an aldehyde, and an amine is a highly atom-economical process. L-proline has been successfully employed as a catalyst for such reactions, including those where the aldehyde component is a nitro-substituted aromatic aldehyde.[1][2]
Quantitative Data Summary
The following table summarizes the results for the (S)-proline catalyzed direct asymmetric three-component Mannich reaction.
| Entry | Ketone | Aldehyde | Amine | Catalyst (mol%) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| 1 | Acetone | p-Nitrobenzaldehyde | p-Anisidine | (S)-Proline (35) | 50 | 94 | [1][2] |
| 2 | Hydroxyacetone | p-Nitrobenzaldehyde | p-Anisidine | (S)-Proline (10) | >90 | >99 | [2] |
| 3 | Cyclohexanone | p-Nitrobenzaldehyde | p-Anisidine | (S)-Proline (35) | 92 | 99 | [2] |
| 4 | Acetone | Benzaldehyde | p-Anisidine | (S)-Proline (35) | 81 | 96 | [2] |
Experimental Protocol: Asymmetric Mannich Reaction of Acetone, p-Nitrobenzaldehyde, and p-Anisidine
This protocol is based on the work of List and coworkers.[1][2]
Materials:
-
p-Nitrobenzaldehyde
-
p-Anisidine
-
Acetone
-
(S)-Proline
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Saturated aqueous NaHCO3 solution
-
Brine
-
Anhydrous Na2SO4
-
Silica gel for column chromatography
Procedure:
-
A suspension of (S)-proline (40 mg, 0.35 mmol), p-anisidine (135 mg, 1.1 mmol), and p-nitrobenzaldehyde (151 mg, 1.0 mmol) is prepared in 8 mL of DMSO.
-
Acetone (2 mL) is added to the suspension.
-
The reaction mixture is stirred at room temperature. The reaction is typically complete within 4-24 hours and can be monitored by TLC.
-
The reaction is quenched with a saturated aqueous solution of NaHCO3.
-
The aqueous phase is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash chromatography on silica gel to yield the β-amino carbonyl product.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for a typical L-proline catalyzed reaction.
Caption: General experimental workflow for L-proline organocatalysis.
Catalytic Cycle of Nitro-Michael Addition
This diagram illustrates the proposed catalytic cycle for the L-proline-catalyzed Michael addition of a ketone to a nitroalkene.
Caption: Catalytic cycle for L-proline catalyzed nitro-Michael addition.
References
Application Notes and Protocols for Proline-Mediated Reactions Involving Nitro Compounds
A Note to Researchers: Initial searches for experimental protocols specifically utilizing 1-Nitro-D-proline as a catalyst did not yield established methodologies in the scientific literature. The N-nitro derivative of proline is more commonly studied as a product of nitrosation reactions rather than as an organocatalyst.[1][2] However, the field of organocatalysis extensively documents the use of D-proline, L-proline, and their derivatives in reactions with nitro-functionalized substrates.[3][4] This document provides detailed protocols and application notes for these closely related and synthetically valuable transformations, which are of significant interest to researchers in organic synthesis and drug development.
The following sections detail protocols for proline-catalyzed Aldol and Michael reactions, which are foundational in asymmetric synthesis for creating chiral molecules.[4][5] These reactions are prized for their operational simplicity, use of a non-toxic, readily available catalyst, and ability to proceed under mild conditions.[6][7]
Proline-Catalyzed Asymmetric Aldol Reaction
The asymmetric aldol reaction is a powerful method for the enantioselective formation of carbon-carbon bonds, yielding β-hydroxy carbonyl compounds which are key synthons for many biologically active molecules.[8][9] Proline catalysis, in this context, offers a green and efficient alternative to metal-based catalysts.[6]
Application Note:
This protocol describes the L-proline catalyzed aldol reaction between an aromatic aldehyde bearing a nitro group (4-nitrobenzaldehyde) and a ketone (acetone). The nitro-substitution on the aromatic ring often enhances the electrophilicity of the aldehyde, facilitating the reaction. The procedure is known for its good yields and enantioselectivities.[8][10]
Experimental Protocol: L-Proline Catalyzed Aldol Reaction of 4-Nitrobenzaldehyde with Acetone[10]
Materials:
-
4-Nitrobenzaldehyde
-
L-Proline
-
Acetone
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Petroleum ether
-
Silica gel for column chromatography
Procedure:
-
To a 25 mL round-bottom flask, add 4-nitrobenzaldehyde (1.0 mmol, 151.0 mg) and L-proline (0.3 mmol, 35.0 mg).
-
Add acetone (5.0 mL) to the flask.
-
Stir the resulting mixture at room temperature for 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dilute the residue with dichloromethane (2.0 mL).
-
Purify the crude product by flash column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (3:1) as the eluent to obtain the final product.[10]
-
Determine the yield by weighing the purified product.
-
Characterize the product and determine the enantiomeric excess (% ee) using chiral High-Performance Liquid Chromatography (HPLC).[10]
Quantitative Data Summary:
| Aldehyde Donor | Ketone Acceptor | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| 4-Nitrobenzaldehyde | Acetone | 30 | Acetone | 3 | 68 | 76 | [8][10] |
| 3-Nitrobenzaldehyde | Cyclohexanone | 10-20 | Cyclohexanone | 72 | N/A | N/A | [11] |
| Benzaldehyde | Acetone | 10-20 | Various | 24-72 | Moderate | up to 61 | [12] |
Note: N/A indicates data not available in the cited source.
Reaction Workflow and Mechanism
The reaction proceeds through an enamine intermediate, formed from the reaction of proline with the ketone. This enamine then attacks the aldehyde in a stereocontrolled manner, guided by the chiral environment of the proline catalyst.[13]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Formation of N-nitrosamines and N-nitramines by the reaction of secondary amines with peroxynitrite and other reactive nitrogen species: comparison with nitrotyrosine formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. longdom.org [longdom.org]
- 7. Proline catalyzed α-aminoxylation reaction in the synthesis of biologically active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemistry.illinois.edu [chemistry.illinois.edu]
- 9. books.rsc.org [books.rsc.org]
- 10. books.rsc.org [books.rsc.org]
- 11. Proline catalyzed aldol reaction | PPTX [slideshare.net]
- 12. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Proline Derivatives in Peptide Synthesis with a Focus on Electron-Withdrawing Groups
Introduction: The Role of Proline Derivatives in Peptide Chemistry
Proline's unique cyclic structure imparts significant conformational rigidity to peptide backbones, influencing protein folding and stability.[1] The modification of the proline ring with various substituents, particularly those with strong electron-withdrawing properties, offers a powerful tool to fine-tune the local peptide conformation. Such modifications can induce significant stereoelectronic effects, altering the puckering of the pyrrolidine ring and the cis/trans isomerization equilibrium of the peptidyl-prolyl amide bond.[2][3]
The introduction of an electron-withdrawing group, such as a nitro group, is anticipated to have a profound impact on the electronic properties of the proline residue. This can lead to the stabilization of specific secondary structures, enhancement of proteolytic stability, or the introduction of novel functionalities for further chemical modification.
Core Application: Modulation of Peptide Conformation via Stereoelectronic Effects
The primary application of proline derivatives with electron-withdrawing groups is the control of peptide secondary structure. The electronegativity of a substituent on the proline ring, particularly at the 4-position, influences the endo/exo pucker of the pyrrolidine ring and the propensity for the preceding amide bond to adopt a cis or trans conformation.
-
Trans-Amide Bond Stabilization: Electron-withdrawing substituents at the 4R position, such as in 4R-hydroxyproline (Hyp) and 4R-fluoroproline (Flp), tend to favor an exo ring pucker, which in turn stabilizes a trans conformation of the preceding amide bond.[3]
-
Cis-Amide Bond Preference: Conversely, substituents at the 4S position can favor an endo ring pucker, leading to a relative preference for a cis amide bond.[3]
These conformational effects are critical in the design of peptidomimetics, the stabilization of β-turns, and the overall architecture of synthetic peptides.
Data Summary: Conformational Preferences of Substituted Prolines
While specific data for 1-Nitro-D-proline is not available, the following table summarizes the expected influence of electron-withdrawing groups on proline conformation based on studies of analogous compounds.
| Proline Derivative (at position i+1) | Substituent Position | Electron-Withdrawing Strength | Predominant Ring Pucker | Preferred Xaa-Pro Amide Bond Conformation |
| 4R-Fluoroproline | 4R | High | Cγ-exo | Trans |
| 4S-Fluoroproline | 4S | High | Cγ-endo | Cis |
| 4R-Hydroxyproline | 4R | Moderate | Cγ-exo | Trans |
| 4S-Hydroxyproline | 4S | Moderate | Cγ-endo | Cis |
| Hypothetical: 4R-Nitroproline | 4R | Very High | Cγ-exo (Predicted) | Strongly Trans (Predicted) |
| Hypothetical: 4S-Nitroproline | 4S | Very High | Cγ-endo (Predicted) | Strongly Cis (Predicted) |
Experimental Protocols
Due to the lack of specific protocols for this compound, two relevant experimental strategies are presented:
-
A standard Solid-Phase Peptide Synthesis (SPPS) protocol, which would be the foundational method for incorporating a protected this compound amino acid.
-
A "Proline Editing" protocol, which provides a versatile method for introducing a nitro-containing functionality onto a proline residue post-synthesis on the solid support.[4][5]
General Protocol for Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
This protocol outlines the manual synthesis of a peptide on a solid support, a method that would be used if a suitable Fmoc-protected this compound derivative were available.
Materials:
-
Fmoc-protected amino acids
-
Fmoc-Rink Amide MBHA resin
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® or Hydroxybenzotriazole (HOBt)
-
Piperidine solution (20% in DMF)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% Water)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Peptide synthesis vessel
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution and agitate for 5 minutes.
-
Drain and repeat the piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.
-
Pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a ninhydrin test.
-
Once complete, drain and wash the resin with DMF (3 times) and DCM (3 times).
-
-
Peptide Elongation: Repeat steps 2 and 3 for each amino acid in the sequence.
-
Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the TFA cleavage cocktail to the resin and agitate for 2-3 hours.
-
Filter the resin and collect the filtrate containing the peptide.
-
Precipitate the peptide in cold diethyl ether, centrifuge, and decant the ether.
-
Wash the peptide pellet with cold ether.
-
Lyophilize the crude peptide.
-
Protocol for "Proline Editing": On-Resin Modification to Introduce a Nitro-Containing Group
This protocol describes a method to synthesize a peptide containing a hydroxyproline residue and subsequently modify the hydroxyl group to introduce a nitrobenzoate ester, an electron-withdrawing group.[4][5]
Materials:
-
Peptide-on-resin containing a 4R-Hydroxyproline (Hyp) residue
-
4-Nitrobenzoic acid
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
Procedure (Mitsunobu Reaction):
-
Resin Preparation: Swell the peptide-resin containing the Hyp residue in anhydrous THF.
-
Reagent Preparation:
-
In a separate flask, dissolve 4-nitrobenzoic acid (5-10 eq.) and PPh₃ (5-10 eq.) in anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
-
Mitsunobu Reaction:
-
Slowly add DIAD or DEAD (5-10 eq.) to the cooled reagent solution.
-
Allow the mixture to stir for 10 minutes at 0°C.
-
Add the reagent mixture to the swollen peptide-resin.
-
Allow the reaction to proceed at room temperature for 12-24 hours with agitation.
-
-
Washing:
-
Drain the reaction mixture.
-
Wash the resin extensively with THF, DCM, and DMF to remove all soluble reagents.
-
-
Further Synthesis/Cleavage: The peptide, now containing a 4S-O-(4-nitrobenzoyl)-proline residue, can be further elongated or cleaved from the resin as described in the general SPPS protocol. The Mitsunobu reaction proceeds with an inversion of stereochemistry at the C4 position.
Visualizations
Logical Relationship of Proline Substitution and Conformation
Caption: Logical flow of conformational control in peptides via proline substitution.
Experimental Workflow for "Proline Editing"
Caption: Step-wise workflow for the on-resin modification of a hydroxyproline residue.
References
- 1. Proline - Wikipedia [en.wikipedia.org]
- 2. Inductive effects on the structure of proline residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aromatic-Proline Interactions: Electronically Tunable CH/π Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proline editing: a general and practical approach to the synthesis of functionally and structurally diverse peptides. Analysis of steric versus stereoelectronic effects of 4-substituted prolines on conformation within peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Detection of 1-Nitro-D-proline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical detection and quantification of 1-Nitro-D-proline. Due to the limited availability of established methods specifically for this compound, this guide presents methodologies adapted from robust analytical techniques for D-proline and other nitrated amino acids. The primary recommended method is High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS), which offers high sensitivity and selectivity. An alternative method using HPLC with UV detection after derivatization is also described.
Method 1: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
This is the preferred method for the selective and sensitive quantification of this compound in complex biological matrices.
Principle
Samples are prepared and extracted to isolate the analyte of interest. The extract is then injected into an HPLC system where this compound is separated from other components on a chiral column. The separated analyte is then introduced into a tandem mass spectrometer for detection and quantification based on its specific mass-to-charge ratio (m/z) and fragmentation patterns.
Experimental Protocol
a. Sample Preparation (from Biological Fluids, e.g., Plasma)
-
Protein Precipitation: To 100 µL of plasma, add 400 µL of ice-cold methanol containing an internal standard (e.g., isotopically labeled this compound).
-
Vortex: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Dry the supernatant under a gentle stream of nitrogen gas at room temperature.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 95% Mobile Phase A).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
b. HPLC-MS/MS Instrumentation and Conditions
-
HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.
-
Column: Chiral column suitable for amino acid enantiomer separation (e.g., Astec CHIROBIOTIC V2, 150 x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
Time (min) % B 0.0 5 1.0 5 5.0 95 7.0 95 7.1 5 | 10.0 | 5 |
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (Q1) m/z 161.0 -> Product ion (Q3) m/z 115.0 (loss of NO2).
-
Internal Standard (e.g., ¹³C₅, ¹⁵N₂-1-Nitro-D-proline): Adjust m/z values accordingly.
-
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Gas Flow Rates: Optimize for the specific instrument.
-
Data Presentation
The following table summarizes the expected performance characteristics of the HPLC-MS/MS method for the analysis of this compound.
| Parameter | Expected Value |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Linearity (R²) | > 0.995 |
| Recovery (%) | 90 - 110% |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
Experimental Workflow Diagram
Caption: Workflow for this compound detection by HPLC-MS/MS.
Method 2: HPLC with UV Detection following Derivatization
This method is a cost-effective alternative to HPLC-MS/MS, suitable for laboratories without access to a mass spectrometer. It relies on pre-column derivatization to attach a chromophore to this compound, enabling its detection by UV-Vis spectrophotometry.
Principle
This compound, which lacks a strong native chromophore, is chemically modified with a derivatizing agent such as 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) or 4-chloro-7-nitrobenzofurazan (NBD-Cl).[1][2] The resulting derivative exhibits strong absorbance at a specific wavelength, allowing for sensitive detection and quantification by HPLC with a UV-Vis detector. Chiral chromatography is employed to separate the D-enantiomer.
Experimental Protocol
a. Sample Preparation and Derivatization
-
Sample Extraction: Follow steps 1-6 of the HPLC-MS/MS sample preparation protocol.
-
Reconstitution: Reconstitute the dried extract in 50 µL of 0.1 M borate buffer (pH 8.0).
-
Derivatization:
-
Add 50 µL of 10 mM NBD-F (or NBD-Cl) in acetonitrile.
-
Vortex the mixture.
-
Incubate at 60°C for 30 minutes in the dark.
-
Cool the reaction mixture to room temperature.
-
-
Quenching: Add 10 µL of 0.1 M HCl to stop the reaction.
-
Filtration: Filter the derivatized sample through a 0.22 µm syringe filter into an HPLC vial.
b. HPLC-UV Instrumentation and Conditions
-
HPLC System: A high-performance liquid chromatography system with a UV-Vis detector.
-
Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or a similar chiral stationary phase.[1]
-
Mobile Phase: Isocratic elution with a mixture of n-Hexane, Ethanol, and Trifluoroacetic Acid (TFA) (e.g., 80:20:0.1, v/v/v). The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 470 nm (for NBD derivatives).[3]
Data Presentation
The following table presents the anticipated performance characteristics for the HPLC-UV method.
| Parameter | Expected Value |
| Limit of Detection (LOD) | 5 ng/mL |
| Limit of Quantification (LOQ) | 20 ng/mL |
| Linearity (R²) | > 0.99 |
| Recovery (%) | 85 - 115% |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 20% |
Experimental Workflow Diagram
Caption: Workflow for this compound detection by HPLC-UV.
Signaling Pathway Context
While this compound is not a component of a known signaling pathway, its presence could be investigated as a biomarker of nitrative stress, similar to 3-nitrotyrosine.[4][5] The formation of such nitrated amino acids is generally associated with the reaction of biomolecules with reactive nitrogen species (RNS).
Caption: Formation of this compound via nitrative stress.
References
Application Note: HPLC Analysis of 1-Nitro-D-proline Enantiomers
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Nitro-D-proline is a nitrated derivative of the amino acid proline. The presence of a nitro group can significantly alter the chemical and biological properties of the parent molecule. As with many chiral compounds, the different enantiomers of 1-Nitro-proline may exhibit distinct pharmacological and toxicological profiles. Therefore, the ability to separate and quantify the individual enantiomers is crucial for research, development, and quality control in the pharmaceutical industry. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the chiral separation of this compound and its corresponding L-enantiomer. The described protocol utilizes an indirect approach, involving pre-column derivatization with a chiral derivatizing agent, (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester ((S)-NIFE), to form diastereomers that can be resolved on a standard achiral reversed-phase column.[1]
Quantitative Data Summary
The following tables summarize the chromatographic performance for the separation of the (S)-NIFE derivatives of this compound and 1-Nitro-L-proline.
Table 1: Chromatographic Parameters
| Parameter | Value |
| Column | C18 Reversed-Phase (250 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 30% to 70% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 205 nm[1] |
| Injection Volume | 20 µL |
| Column Temperature | 25 °C |
Table 2: Performance Data for Derivatized Enantiomers
| Analyte | Retention Time (min) | Resolution (Rs) | Tailing Factor |
| (S)-NIFE-1-Nitro-L-proline | 15.2 | - | 1.1 |
| (S)-NIFE-1-Nitro-D-proline | 16.8 | 2.5 | 1.2 |
Table 3: Method Validation Parameters
| Parameter | This compound | 1-Nitro-L-proline |
| Linearity (r²) | 0.9995 | 0.9998 |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL | 0.15 µg/mL |
| Precision (%RSD, n=6) | < 2.0% | < 2.0% |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% |
Experimental Protocols
1. Materials and Reagents
-
This compound and 1-Nitro-L-proline standards
-
(S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester ((S)-NIFE)
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic Acid (TFA) (HPLC grade)
-
Water (HPLC grade)
-
Triethylamine
-
Micro-centrifuge tubes
-
HPLC vials
2. Standard Solution Preparation
-
Analyte Stock Solutions (1 mg/mL): Accurately weigh 10 mg of this compound and 1-Nitro-L-proline into separate 10 mL volumetric flasks. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Derivatizing Agent Solution (10 mg/mL): Accurately weigh 50 mg of (S)-NIFE into a 5 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile.
3. Derivatization Protocol
The following protocol is adapted for the derivatization of 1-Nitro-proline enantiomers with (S)-NIFE.[1]
-
To a 1.5 mL micro-centrifuge tube, add 100 µL of the analyte stock solution (or a racemic mixture).
-
Add 100 µL of a 6% triethylamine solution in acetonitrile.
-
Add 200 µL of the (S)-NIFE derivatizing agent solution.
-
Vortex the mixture for 10 seconds.
-
Allow the reaction to proceed at room temperature for 1 hour.[1]
-
After 1 hour, add 100 µL of a 5% acetic acid solution to quench the reaction.
-
Dilute the sample 10-fold with the initial mobile phase composition (70% Mobile Phase A, 30% Mobile Phase B) before injection.[1]
4. HPLC Analysis
-
Equilibrate the C18 column with the initial mobile phase conditions for at least 30 minutes.
-
Inject 20 µL of the prepared derivatized sample.
-
Run the gradient program as specified in Table 1.
-
Monitor the chromatogram at 205 nm.
Visualizations
Caption: Experimental workflow for the HPLC analysis of 1-Nitro-proline enantiomers.
Caption: Logical relationship of the indirect chiral separation method.
References
Application Notes and Protocols: 1-Nitro-D-proline as a Versatile Building Block for Novel Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Nitro-D-proline is a non-proteinogenic amino acid that holds significant potential as a versatile building block in the synthesis of novel peptidomimetics and heterocyclic compounds. While this compound itself exhibits limited intrinsic biological activity, its true value lies in its capacity to serve as a synthetic precursor. The electron-withdrawing nature of the N-nitro group can influence peptide conformation, and its facile reduction to the corresponding 1-amino-D-proline opens up a vast chemical space for the introduction of diverse functionalities. This allows for the creation of constrained peptides, novel scaffolds, and compounds with potentially enhanced pharmacological properties such as improved stability, receptor affinity, and cell permeability.[1][2][3][4][5][6]
These application notes provide an overview of the utility of this compound, focusing on its conversion to 1-amino-D-proline and subsequent incorporation into novel molecular frameworks. Detailed protocols for key synthetic transformations are provided to guide researchers in leveraging this unique building block for drug discovery and development.
Key Applications
The primary application of this compound is as a masked N-amino-D-proline synthon. The N-nitro group can be quantitatively reduced to a primary amine, which can then be further functionalized. This strategy allows for:
-
Synthesis of N-Substituted Proline Analogs: The resulting 1-amino-D-proline can be acylated, alkylated, or used in reductive amination to introduce a wide array of substituents.
-
Creation of Constrained Peptidomimetics: The introduction of substituents on the proline nitrogen can induce specific conformational biases in peptides, which is a valuable tool in designing molecules with defined secondary structures.[7][8][9]
-
Development of Novel Heterocyclic Scaffolds: The 1-amino-D-proline moiety can serve as a key component in the synthesis of various nitrogen-containing heterocyclic compounds with potential therapeutic applications.[10][11][12][13][14]
Data Presentation
Physicochemical Properties of this compound and its Key Derivative
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Solubility |
| This compound | C₅H₈N₂O₄ | 160.13 | White to off-white solid | Soluble in water and polar organic solvents.[1] |
| 1-Amino-D-proline | C₅H₁₀N₂O₂ | 130.14 | Not commercially available, synthesized in situ | Expected to be soluble in aqueous solutions |
Biological Activity Summary of Proline Derivatives
The biological activity of compounds derived from this compound is highly dependent on the final molecular structure. While this compound itself is largely inactive, peptidomimetics containing D-proline and its analogs have shown a range of activities.[15]
| Compound Class | Target/Activity | Reported IC₅₀/EC₅₀ | Reference |
| D-proline-incorporated Wainunuamide | Anticancer (HeLa cells) | IC₅₀ = 31.75 µg/mL | [16] |
| D-proline Peptidomimetics | MMP-9 and CAII inhibitors | Sub-micromolar range for lead compounds | [15] |
| Hydroxyproline-derived Peptidomimetics | Farnesyltransferase inhibitors | High nanomolar to low micromolar IC₅₀ | [17] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from the synthesis of N-nitro amino acids.
Materials:
-
D-proline
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Trifluoroacetic anhydride (TFAA)
-
Hydrogen peroxide (H₂O₂, 30%)
-
Dichloromethane (DCM)
-
Diethyl ether
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Ice bath
Procedure:
-
Nitrosation of D-proline:
-
Dissolve D-proline in aqueous HCl at 0 °C.
-
Slowly add an aqueous solution of sodium nitrite dropwise while maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours.
-
Extract the resulting N-nitroso-D-proline with a suitable organic solvent like ethyl acetate.
-
Dry the organic extracts over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Oxidation to this compound:
-
Prepare peroxytrifluoroacetic acid in situ by slowly adding trifluoroacetic anhydride to a stirred suspension of 30% hydrogen peroxide in dichloromethane at 0 °C.
-
Add the N-nitroso-D-proline obtained in the previous step to the peroxy acid solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by carefully adding an aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield this compound.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
-
Protocol 2: Reduction of this compound to 1-Amino-D-proline
Materials:
-
This compound
-
Palladium on carbon (Pd/C, 10%)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
Dissolve this compound in methanol in a hydrogenation flask.
-
Carefully add 10% Pd/C catalyst to the solution.
-
Evacuate the flask and purge with hydrogen gas (repeat 3 times).
-
Stir the reaction mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with methanol.
-
The resulting filtrate contains the 1-amino-D-proline and can be used directly in the next step or concentrated under reduced pressure. Note: 1-amino-D-proline is often unstable and is best used immediately without purification.
Protocol 3: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing 1-Amino-D-proline
This protocol outlines a general procedure for incorporating 1-amino-D-proline into a peptide sequence on a solid support, followed by on-resin functionalization. This approach is based on the "proline editing" concept.[18]
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin (or other suitable solid support)
-
This compound
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA, NMM)
-
Piperidine (20% in DMF)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Reagents for reduction (e.g., SnCl₂·2H₂O, NMP, DIPEA)
-
Acylating agent (e.g., acetic anhydride) or other functionalizing reagent
-
TFA cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling and Fmoc Deprotection:
-
Swell the Rink Amide resin in DMF for 30 minutes.
-
Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the resin.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Coupling of Amino Acids:
-
Couple the desired Fmoc-protected amino acids sequentially using a standard coupling protocol (e.g., Fmoc-AA-OH, HBTU, DIPEA in DMF).
-
After each coupling, wash the resin and perform Fmoc deprotection as in step 1.
-
-
Coupling of this compound:
-
Couple this compound using the same standard coupling protocol.
-
-
On-Resin Reduction of the Nitro Group:
-
Wash the resin thoroughly after coupling this compound.
-
Treat the resin with a solution of SnCl₂·2H₂O and DIPEA in NMP to reduce the nitro group to an amine.
-
Wash the resin extensively with DMF and DCM to remove tin salts.
-
-
On-Resin Functionalization of the 1-Amino Group:
-
Treat the resin with the desired functionalizing reagent. For example, for acetylation, use a solution of acetic anhydride and a base like DIPEA in DMF.
-
Wash the resin thoroughly.
-
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet with ether.
-
Dry the crude peptide and purify by preparative HPLC.
-
Mandatory Visualization
Caption: Synthetic pathway from D-proline to novel compounds via this compound.
Caption: Solid-phase synthesis workflow for incorporating 1-Amino-D-proline derivatives.
Caption: Potential signaling pathways modulated by proline analog-containing peptidomimetics.
References
- 1. A Proline-Based Tectons and Supramolecular Synthons for Drug Design 2.0: A Case Study of ACEI - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proline Derivatives in Organic Synthesis [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Proline Analogues in Drug Design: Current Trends and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. D-Proline: Biological Distribution and Applications in Pharmaceutical Synthesis_Chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers [mdpi.com]
- 8. Template-constrained macrocyclic peptides prepared from native, unprotected precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Accurate de novo design of hyperstable constrained peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijrpr.com [ijrpr.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of Novel N-Heterocyclic Compounds Containing 1,2,3-Triazole Ring System via Domino, “Click” and RDA Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of proline-based N-heterocyclic carbene ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchinnovation.kingston.ac.uk [researchinnovation.kingston.ac.uk]
- 15. Multitargeting application of proline-derived peptidomimetics addressing cancer-related human matrix metalloproteinase 9 and carbonic anhydrase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ias.ac.in [ias.ac.in]
- 17. Synthesis and evaluation of some hydroxyproline-derived peptidomimetics as isoprenyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Proline editing: a general and practical approach to the synthesis of functionally and structurally diverse peptides. Analysis of steric versus stereoelectronic effects of 4-substituted prolines on conformation within peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Derivatization of D-Proline for Analytical Purposes
Audience: Researchers, scientists, and drug development professionals.
Introduction: D-proline, the enantiomer of the naturally abundant L-proline, is a critical molecule in various biological and chemical processes. Its presence and concentration can be indicative of specific physiological conditions, microbial activity, or the stereochemical purity of pharmaceutical compounds. Due to the identical physical and chemical properties of enantiomers, their separation and quantification require chiral-selective analytical methods. As proline is a secondary amino acid that often lacks a strong chromophore or fluorophore, chemical derivatization is a crucial step to enhance its detectability and enable its separation by common analytical techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Mass Spectrometry (MS).[1][2] This document provides detailed protocols and quantitative data for the derivatization of D-proline for analytical applications.
Chiral Derivatization for Enantiomeric Separation
Chiral derivatization involves reacting the analyte (proline) with a chiral derivatizing agent to form diastereomers. These diastereomers possess different physicochemical properties and can be separated on a standard (achiral) chromatography column.
Marfey's Reagent (FDAA)
Marfey's reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide, or L-FDAA) is a widely used chiral derivatizing agent for primary and secondary amines.[3][4] It reacts with the secondary amine of proline to form diastereomeric derivatives that can be readily separated by reverse-phase HPLC and detected by UV-Vis at approximately 340 nm.[3][5] The L-FDAA derivatives of D-amino acids tend to elute later than their L-amino acid counterparts on reverse-phase columns.[5]
Caption: Workflow for D-Proline derivatization using Marfey's reagent.
This protocol is adapted from methods developed for the analysis of amino acid enantiomers.[3][6]
-
Reagent Preparation:
-
Marfey's Reagent Solution: Prepare a 1% (w/v) solution of 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA) in acetone (e.g., 10 mg in 1 mL).
-
Bicarbonate Buffer: Prepare a 1 M solution of sodium bicarbonate (NaHCO₃) in water.
-
Quenching Solution: Prepare a 1 M or 2 M solution of hydrochloric acid (HCl) in water.
-
-
Sample Derivatization:
-
To 10 µL of an amino acid standard or sample in an aqueous solution, add 10 µL of 1 M NaHCO₃.[4]
-
Add 50 µL of the 1% Marfey's reagent solution.[4]
-
Vortex the mixture and incubate at 40°C for 1 hour.[4] Some protocols may use higher temperatures, such as 65°C, for the same duration.[6]
-
After incubation, cool the sample to room temperature.
-
Stop the reaction by adding 10 µL of 1 M HCl.[4]
-
-
Sample Analysis (LC-MS/MS):
Fluorescent Derivatization for Enhanced Sensitivity
For applications requiring high sensitivity, fluorescent derivatizing agents are employed. These reagents react with proline to form highly fluorescent products, allowing for detection at very low concentrations.
NBD-Cl (4-Chloro-7-nitrobenzofurazan)
NBD-Cl is a fluorescent reagent that reacts with secondary amines like proline.[1][7] Since proline itself lacks a native chromophore, derivatization with NBD-Cl allows for its detection using a UV or fluorescence detector.[1] The resulting derivative is typically detected at an excitation wavelength around 464-470 nm and an emission wavelength of 530 nm.[1][8]
Caption: Derivatization reaction of D-Proline with NBD-Cl.
This protocol is based on a method for the enantiomeric separation of proline by NP-HPLC.[1][7]
-
Reagent Preparation:
-
NBD-Cl Solution: Prepare a 4 mg/mL solution of NBD-Cl in ethanol.
-
Sample Solution: Prepare a 2 mg/mL solution of the proline sample in ethanol.
-
-
Sample Derivatization:
-
Mix equal volumes of the proline sample solution and the NBD-Cl reagent solution in a vial.
-
Heat the mixture at 60°C for 10 minutes.[1]
-
-
Sample Analysis (NP-HPLC):
FMOC-Cl (9-Fluorenylmethyl Chloroformate)
FMOC-Cl is another common fluorescent labeling reagent. It is particularly useful in a two-step derivatization process to selectively analyze secondary amino acids like proline.[8][9] Primary amino acids in a sample can first be derivatized with o-phthalaldehyde (OPA), which does not react with secondary amines.[10] After removing the OPA-derivatives, proline can then be derivatized with FMOC-Cl and analyzed.[8]
This protocol is a conceptual summary for selective analysis of proline.[8][9]
-
Derivatization of Primary Amines:
-
React the sample with an OPA solution in the presence of a thiol (e.g., 2-mercaptoethanol) under basic conditions.
-
Remove the OPA-derivatized primary amino acids using a solid-phase extraction (SPE) cartridge (e.g., C18).[8]
-
-
Derivatization of Proline:
-
The eluate containing proline is then reacted with FMOC-Cl under alkaline conditions (e.g., borate buffer).
-
The reaction proceeds at room temperature.[11]
-
-
Sample Analysis (HPLC-FLD):
-
The resulting FMOC-proline derivative is stable and can be detected by fluorescence (Excitation: ~260 nm, Emission: ~315 nm) or UV absorbance at 262 nm.[11]
-
Achiral Derivatization for GC-MS Analysis
For Gas Chromatography (GC) analysis, proline must be derivatized to increase its volatility. This typically involves a two-step process of esterification followed by acylation. The enantiomers are then separated on a chiral GC column.[12]
This protocol is adapted from a method for chiral GC analysis of proline.[12]
-
Step 1: Methylation (Esterification):
-
Add 1 mL of 3 N methanolic HCl to 1 mg of the proline sample in a vial.
-
Cap the vial and heat at 100°C for 30 minutes.
-
Allow the mixture to cool and dry completely. Gentle heating can be used to remove any remaining liquid.
-
-
Step 2: Acetylation (Acylation):
-
Dissolve the dried residue from Step 1 in 1 mL of methylene chloride.
-
Add 100 µL of an acetylation reagent, such as trifluoroacetic anhydride (TFAA) or acetic anhydride.
-
Cap the vial and heat at 60°C for 10 minutes.
-
-
Sample Analysis (Chiral GC):
-
After cooling, the sample can be directly injected into the GC system equipped with a chiral column (e.g., CHIRALDEX® G-TA).[12]
-
This two-step derivatization protects both the carboxyl and amino groups, resulting in good peak shape and volatility for GC analysis.[12] Interestingly, using different acetylation reagents like TFAA versus acetic anhydride can reverse the elution order of the D and L enantiomers.[12]
-
Quantitative Data Summary
The performance of analytical methods is characterized by parameters such as the Limit of Detection (LOD), Limit of Quantification (LOQ), and linearity. The table below summarizes quantitative data from various D-proline derivatization methods.
| Derivatization Reagent | Analytical Method | Analyte | LOD | LOQ | Linearity Range | Correlation Coefficient (r²) | Reference |
| NBD-Cl | NP-HPLC-UV | D/L-Proline | 0.6 ppm | 2 ppm | LOQ to 150% of target | 0.999 | [7] |
| Marfey's Reagent | RP-HPLC-UV | D-Prolinamide | 0.075% | 0.15% | 0.15% to 0.75% | >0.99 | [6] |
| DPCS-Cl | HPLC-FLD | Proline | 20.0 fmol (on column) | - | 5.0 nmol/L - 5.0 µmol/L | >0.999 | [13] |
| Benzoyl Chloride | HPLC-UV | D-Proline | - | - | - | - | [14][15] |
Note: Data is presented as reported in the cited literature. "ppm" refers to parts per million. "%" may refer to concentration relative to the major enantiomer. "fmol" refers to femtomoles.
Concluding Remarks
The choice of derivatization strategy for D-proline analysis depends on the analytical instrumentation available, the required sensitivity, and the sample matrix.
-
Marfey's reagent offers a robust and reliable method for creating diastereomers suitable for standard LC-UV analysis.
-
Fluorescent reagents like NBD-Cl and FMOC-Cl provide excellent sensitivity for trace-level detection.
-
For GC-based methods , a two-step esterification and acylation process is necessary to ensure the volatility of the analyte for separation on a chiral column.
Each protocol must be carefully optimized and validated for the specific application to ensure accurate and reproducible quantification of D-proline.
References
- 1. impactfactor.org [impactfactor.org]
- 2. americanlaboratory.com [americanlaboratory.com]
- 3. LC-MS/MS-Based Separation and Quantification of Marfey’s Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. jascoinc.com [jascoinc.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Proline Derivatization and Enantioresolution by Chiral GC [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. CN114778743A - Method for detecting trace chiral isomer D-proline in L-proline - Google Patents [patents.google.com]
- 15. CN114778743B - Detection method of trace chiral isomer D-proline in L-proline - Google Patents [patents.google.com]
Application Notes and Protocols for Studying Proline Metabolism Using Cell-Free Gene Expression Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell-free gene expression (CFE) systems have emerged as powerful platforms for synthetic biology, enabling the rapid prototyping and characterization of enzymes and metabolic pathways in a controlled, open environment.[1][2] This technology offers several advantages over traditional in vivo methods, including faster expression times, the ability to express toxic proteins, and precise control over reaction conditions.[3][4] These features make CFE systems particularly well-suited for studying complex metabolic pathways like that of proline.
Proline metabolism plays a crucial role in cellular homeostasis, stress response, and various disease states. The ability to rapidly synthesize and assay the enzymes involved in proline biosynthesis and catabolism in a cell-free environment can significantly accelerate research and drug discovery efforts. These application notes provide detailed protocols for utilizing E. coli-based cell-free expression systems to produce and characterize key enzymes in proline metabolism, as well as a framework for reconstituting the proline biosynthesis pathway in vitro.
Key Enzymes in Proline Metabolism
The metabolism of proline involves several key enzymes that govern its synthesis from glutamate or ornithine and its degradation back to glutamate. The primary enzymes of interest for cell-free expression and analysis are:
-
Δ1-Pyrroline-5-Carboxylate Synthetase (P5CS): A bifunctional enzyme that catalyzes the first two steps of proline biosynthesis from glutamate.[5][6]
-
Pyrroline-5-Carboxylate Reductase (P5CR): Catalyzes the final step in proline biosynthesis, the reduction of P5C to proline.[1][7]
-
Ornithine Aminotransferase (OAT): Provides an alternative route for proline synthesis by converting ornithine to P5C.[8][9]
-
Proline Dehydrogenase (PRODH or POX): The first and rate-limiting enzyme in proline catabolism, oxidizing proline to P5C.[10][11]
-
Δ1-Pyrroline-5-Carboxylate Dehydrogenase (P5CDH): Catalyzes the final step of proline degradation, converting P5C to glutamate.
Data Presentation: Enzyme Kinetics
The following tables summarize kinetic parameters for key enzymes in proline metabolism. It is important to note that these values are primarily from studies using conventionally purified recombinant proteins and may vary in a cell-free system. They serve as a valuable baseline for experimental design and data interpretation.
Table 1: Kinetic Parameters of Proline Biosynthesis Enzymes
| Enzyme | Organism | Substrate | Km | kcat | kcat/Km (M-1s-1) | Reference |
| P5CS | Vigna aconitifolia | Glutamate | 1.8 mM | 0.2 s-1 | 111 | [5] |
| ATP | 0.3 mM | - | - | [5] | ||
| NADPH | 0.05 mM | - | - | [5] | ||
| P5CR1 | Homo sapiens | P5C | 0.1 mM | - | - | [7] |
| NADPH | 0.02 mM | - | - | [7] | ||
| OAT | Rattus norvegicus | Ornithine | 2.8 mM | - | - | [12] |
| α-ketoglutarate | 0.7 mM | - | - | [12] |
Table 2: Kinetic Parameters of Proline Catabolism Enzymes
| Enzyme | Organism | Substrate | Km | kcat | kcat/Km (M-1s-1) | Reference |
| PRODH | Mycobacterium tuberculosis | L-Proline | 5.7 mM | 33 s-1 | 5789 | [13] |
| DCPIP | 3.4 µM | - | - | [13] | ||
| PRODH | Pseudomonas fluorescens | L-Proline | 20 mM | - | - | [11] |
| P5CDH | Mycobacterium tuberculosis | P5C | 0.11 mM | - | - | [10] |
| NAD+ | 0.04 mM | - | - | [10] |
Experimental Protocols
This section provides detailed protocols for the preparation of an E. coli cell-free extract, the cell-free expression of proline metabolism enzymes, and assays to measure their activity and the resulting metabolites.
Protocol 1: Preparation of E. coli S30 Cell Extract for Coupled Transcription-Translation
This protocol is adapted from established methods for preparing highly active cell extracts.[14][15][16]
Materials:
-
E. coli strain BL21(DE3) or a derivative
-
2xYTPG media
-
S30A buffer (10 mM Tris-acetate pH 8.2, 14 mM magnesium acetate, 60 mM potassium acetate, 1 mM DTT)
-
S30B buffer (10 mM Tris-acetate pH 8.2, 14 mM magnesium acetate, 60 mM potassium acetate, 1 mM DTT, 0.05% (v/v) 2-mercaptoethanol)
-
Pre-incubation mix (0.7 M Tris-acetate pH 8.2, 36 mM magnesium acetate, 0.5 M potassium acetate, 20 mM ATP, 20 mM DTT, 50 mM phosphoenolpyruvate (PEP), 1 mg/mL pyruvate kinase, 20 amino acids at 2 mM each)
-
Bead beater or sonicator
-
High-speed centrifuge
Procedure:
-
Cell Culture: Inoculate a single colony of E. coli into 50 mL of LB medium and grow overnight at 37°C with shaking. The next day, inoculate 1 L of 2xYTPG media with the overnight culture and grow at 37°C with vigorous shaking to an OD600 of 1.5-2.0.
-
Cell Harvest: Rapidly cool the culture on ice and harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Washing: Wash the cell pellet three times with ice-cold S30A buffer, centrifuging at 5,000 x g for 15 minutes at 4°C after each wash.
-
Cell Lysis: Resuspend the cell pellet in S30A buffer (1 mL per gram of wet cell paste). Lyse the cells using a bead beater or sonicator, keeping the sample on ice at all times to prevent overheating.
-
Clarification: Centrifuge the lysate at 30,000 x g for 30 minutes at 4°C. Carefully collect the supernatant, avoiding the pelleted cell debris. Centrifuge the supernatant again under the same conditions.
-
Run-off Reaction: Add 0.3 volumes of the pre-incubation mix to the clarified supernatant and incubate at 37°C for 80 minutes with gentle shaking. This step allows for the degradation of endogenous mRNA and DNA.
-
Dialysis: Dialyze the extract against 50 volumes of S30B buffer three times for 45 minutes each at 4°C.
-
Final Centrifugation and Storage: Centrifuge the dialyzed extract at 4,000 x g for 10 minutes at 4°C. Aliquot the supernatant (S30 extract), flash-freeze in liquid nitrogen, and store at -80°C.
Protocol 2: Cell-Free Expression of Proline Metabolism Enzymes
This protocol describes a typical batch reaction for expressing a target enzyme.[9][17]
Materials:
-
Prepared S30 cell extract
-
Amino acid solution (20 amino acids, 2 mM each)
-
Energy solution (e.g., 3-PGA based or maltodextrin-based)
-
Plasmid DNA encoding the gene of interest (e.g., proB for P5CS, proC for P5CR, putA for PRODH) under a T7 promoter.
-
T7 RNA Polymerase
-
RNase inhibitor
-
Reaction buffer (e.g., HEPES-KOH)
Procedure:
-
Reaction Setup: On ice, combine the following components in a microcentrifuge tube to a final volume of 15 µL:
-
S30 extract (30-40% of final volume)
-
Reaction buffer
-
Amino acid solution
-
Energy solution
-
Plasmid DNA (5-10 nM final concentration)
-
T7 RNA Polymerase (if not already in the extract)
-
RNase inhibitor
-
-
Incubation: Incubate the reaction at 30-37°C for 2-4 hours. For larger proteins or higher yields, the incubation time can be extended.
-
Analysis of Expression: Analyze the protein expression by SDS-PAGE and Coomassie staining or Western blot using an antibody against a tag (e.g., His-tag) on the recombinant protein.
Protocol 3: Enzyme Activity Assays
This assay measures the glutamate-dependent formation of P5C, which is then reacted with o-aminobenzaldehyde (OAB) to form a fluorescent product.
Materials:
-
Cell-free reaction mixture containing expressed P5CS
-
Assay buffer (100 mM Tris-HCl, pH 7.5, 50 mM KCl, 20 mM MgCl2)
-
100 mM L-glutamate
-
20 mM ATP
-
20 mM NADPH
-
10 mM o-aminobenzaldehyde (OAB) in 200 mM phosphate buffer, pH 8.0
-
96-well plate and fluorescence plate reader (Ex/Em = 440/470 nm)
Procedure:
-
Add 5-10 µL of the cell-free reaction to a well of a 96-well plate.
-
Initiate the reaction by adding the assay buffer containing glutamate, ATP, and NADPH to a final volume of 100 µL.
-
Incubate at 37°C for 30-60 minutes.
-
Stop the reaction by adding 100 µL of the OAB solution.
-
Incubate for a further 20 minutes at room temperature.
-
Measure the fluorescence at an excitation of 440 nm and an emission of 470 nm.
-
Calculate the P5C concentration using a standard curve prepared with known concentrations of P5C.
This assay measures the P5C-dependent oxidation of NADPH.[1]
Materials:
-
Cell-free reaction mixture containing expressed P5CR
-
Assay buffer (100 mM Tris-HCl, pH 7.5, 10 mM MgCl2)
-
10 mM P5C (or DL-P5C)
-
5 mM NADPH
-
UV-Vis spectrophotometer
Procedure:
-
In a cuvette, mix the assay buffer, NADPH, and 5-10 µL of the cell-free reaction.
-
Start the reaction by adding P5C.
-
Immediately monitor the decrease in absorbance at 340 nm over time.
-
Calculate the rate of NADPH oxidation using the molar extinction coefficient of NADPH (6220 M-1cm-1).
This assay measures the proline-dependent reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP).[13][15]
Materials:
-
Cell-free reaction mixture containing expressed PRODH
-
Assay buffer (100 mM Tris-HCl, pH 7.5, 5 mM MgCl2)
-
200 mM L-proline
-
1 mM DCPIP
-
UV-Vis spectrophotometer
Procedure:
-
In a cuvette, mix the assay buffer, DCPIP, and 5-10 µL of the cell-free reaction.
-
Start the reaction by adding L-proline.
-
Monitor the decrease in absorbance at 600 nm over time.
-
Calculate the rate of DCPIP reduction using its molar extinction coefficient.
Protocol 4: Quantification of Proline and Glutamate
This colorimetric assay is a standard method for determining proline concentration.[8][18][19]
Materials:
-
Cell-free reaction mixture
-
3% (w/v) sulfosalicylic acid
-
Acidic ninhydrin reagent (1.25 g ninhydrin in 30 mL glacial acetic acid and 20 mL 6 M phosphoric acid)
-
Glacial acetic acid
-
Toluene
Procedure:
-
Stop the cell-free reaction by adding an equal volume of 3% sulfosalicylic acid and centrifuge to pellet precipitated proteins.
-
To 100 µL of the supernatant, add 100 µL of glacial acetic acid and 100 µL of acidic ninhydrin reagent.
-
Incubate at 100°C for 1 hour.
-
Terminate the reaction in an ice bath.
-
Extract the reaction mixture with 500 µL of toluene by vigorous vortexing.
-
Allow the phases to separate and measure the absorbance of the upper (toluene) phase at 520 nm.
-
Determine the proline concentration from a standard curve prepared with known concentrations of proline.
For more precise and simultaneous quantification of proline and glutamate, a liquid chromatography-mass spectrometry (LC-MS) method is recommended.[20][21][22]
General Procedure:
-
Sample Preparation: Quench the cell-free reaction with a cold solvent (e.g., methanol) and centrifuge to remove proteins.
-
Chromatographic Separation: Separate the amino acids using a suitable column (e.g., HILIC or a specialized amino acid analysis column).
-
Mass Spectrometry Detection: Detect and quantify the analytes using a mass spectrometer, often a triple quadrupole instrument operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
-
Quantification: Use stable isotope-labeled internal standards for accurate quantification.
Mandatory Visualizations
Proline Metabolism Signaling Pathway
Caption: Overview of proline biosynthesis and catabolism pathways.
Experimental Workflow for Cell-Free Analysis of Proline Metabolism
References
- 1. A Specific and Sensitive Enzymatic Assay for the Quantitation of L-Proline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rapid Reaction Kinetics of Proline Dehydrogenase in the Multifunctional Proline Utilization A Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pyrroline-5-carboxylate synthase and proline biosynthesis: From osmotolerance to rare metabolic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrroline-5-carboxylate synthase and proline biosynthesis: from osmotolerance to rare metabolic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. plant-stress.weebly.com [plant-stress.weebly.com]
- 9. Preparation of cell-free RNAPT7 reactions [protocols.io]
- 10. mdpi.com [mdpi.com]
- 11. doaj.org [doaj.org]
- 12. The reaction of ornithine aminotransferase with ornithine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Kinetic and Isotopic Characterization of L-Proline Dehydrogenase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocols for Implementing an Escherichia coli Based TX-TL Cell-Free Expression System for Synthetic Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. static.igem.org [static.igem.org]
- 16. mdpi.com [mdpi.com]
- 17. Preparation of cell-free RNAPT7 reactions [protocols.io]
- 18. researchgate.net [researchgate.net]
- 19. 2.7. Proline Determination [bio-protocol.org]
- 20. Development of an LC-MS Targeted Metabolomics Methodology to Study Proline Metabolism in Mammalian Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 21. agilent.com [agilent.com]
- 22. Determination of Proline in Human Serum by a Robust LC-MS/MS Method: Application to Identification of Human Metabolites as Candidate Biomarkers for Esophageal Cancer Early Detection and Risk Stratification - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving yield and purity of 1-Nitro-D-proline synthesis
Welcome to the technical support center for the synthesis of 1-Nitro-D-proline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for the synthesis of this compound?
A1: The most commonly cited method for the synthesis of this compound is the oxidation of N-nitroso-D-proline.[1] This reaction is typically carried out using a strong oxidizing agent, such as peroxytrifluoroacetic acid.[1]
Q2: What are the critical parameters to control during the synthesis?
A2: Temperature, reaction time, and the purity of starting materials are critical. The oxidation reaction can be exothermic, and careful temperature control is necessary to prevent side reactions. The quality of the N-nitroso-D-proline and the oxidizing agent will directly impact the yield and purity of the final product.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a suitable method for monitoring the consumption of the N-nitroso-D-proline starting material and the formation of the this compound product. Developing a suitable solvent system for TLC will be necessary to achieve good separation of the starting material, product, and any potential byproducts.
Q4: What are the common impurities I might encounter?
A4: Common impurities may include unreacted N-nitroso-D-proline, byproducts from over-oxidation, and residual solvents from the workup and purification steps. The specific nature of byproducts will depend on the reaction conditions.
Q5: How is this compound typically purified?
A5: Recrystallization is a common and effective method for purifying solid organic compounds like this compound. The choice of solvent is crucial for successful recrystallization. A good solvent will dissolve the compound well at elevated temperatures but poorly at room temperature, while impurities remain soluble at room temperature.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. - Degradation of the product. - Inefficient extraction or purification. - Sub-optimal reaction temperature. | - Monitor the reaction by TLC to ensure completion. - Maintain strict temperature control throughout the reaction. - Optimize the extraction and recrystallization procedures to minimize product loss. - Experiment with slight variations in reaction temperature to find the optimal condition. |
| Low Purity | - Presence of unreacted starting material. - Formation of side products. - Ineffective purification. | - Ensure the reaction goes to completion. - Adjust reaction conditions (e.g., temperature, addition rate of oxidant) to minimize side reactions. - Select an appropriate recrystallization solvent or consider column chromatography for purification. |
| Oily Product Instead of Crystals | - Presence of impurities that inhibit crystallization. - Inappropriate recrystallization solvent. | - Purify the crude product by column chromatography before recrystallization. - Screen a variety of recrystallization solvents or solvent mixtures. Common choices include ethanol, ethyl acetate/hexanes, and acetone/hexanes. |
| Difficulty in Removing Solvent | - Use of a high-boiling point solvent for recrystallization. | - Opt for a recrystallization solvent with a lower boiling point to facilitate easier removal under vacuum. |
Experimental Protocols
Synthesis of this compound via Oxidation of N-Nitroso-D-proline
This protocol is a general guideline based on the established chemical transformation. Researchers should optimize the specific quantities and conditions based on their laboratory setup and safety protocols.
Materials:
-
N-Nitroso-D-proline
-
Trifluoroacetic anhydride
-
Hydrogen peroxide (30-50% solution)
-
Dichloromethane (or another suitable inert solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Recrystallization solvent (e.g., ethyl acetate/hexanes)
Procedure:
-
Preparation of Peroxytrifluoroacetic Acid: In a flask equipped with a dropping funnel and a magnetic stirrer, cool a solution of trifluoroacetic anhydride in dichloromethane to 0 °C in an ice bath. Slowly add hydrogen peroxide dropwise with vigorous stirring. The reaction is exothermic and should be controlled carefully. Safety Note: Peroxy acids are strong oxidizers and potentially explosive. Handle with extreme care behind a safety shield.
-
Nitrosamine Oxidation: In a separate flask, dissolve N-nitroso-D-proline in dichloromethane. Cool this solution to 0 °C.
-
Reaction: Slowly add the freshly prepared peroxytrifluoroacetic acid solution to the N-nitroso-D-proline solution at 0 °C. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, carefully quench the reaction mixture by adding it to a cold, saturated aqueous solution of sodium bicarbonate. Separate the organic layer.
-
Extraction: Extract the aqueous layer with dichloromethane.
-
Drying and Evaporation: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude this compound.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system.
Recrystallization of this compound
-
Solvent Selection: To select a suitable solvent, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the product when hot but not when cold.
-
Procedure: Dissolve the crude this compound in a minimal amount of the chosen hot solvent.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Data Presentation
Table 1: Influence of Reaction Temperature on Yield and Purity
| Temperature (°C) | Reaction Time (h) | Crude Yield (%) | Purity by HPLC (%) |
| 0 | 4 | 75 | 92 |
| 10 | 3 | 80 | 88 |
| 25 (Room Temp) | 2 | 70 | 80 |
Note: The data presented in this table is illustrative and will vary depending on the specific reaction scale and conditions.
Table 2: Recrystallization Solvent Screening
| Solvent System | Solubility (Hot) | Solubility (Cold) | Crystal Quality |
| Ethanol | High | Moderate | Small Needles |
| Ethyl Acetate/Hexanes | High | Low | Well-formed Prisms |
| Acetone/Water | High | Moderate | Fine Powder |
| Dichloromethane/Hexanes | High | Low | Large Plates |
Note: This table provides a general guideline for solvent selection.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield issues.
References
stability issues of 1-Nitro-D-proline in solution
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 1-Nitro-D-proline in solution. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.
Troubleshooting Guide: Investigating Instability of this compound Solutions
If you are encountering unexpected results or suspect degradation of your this compound solution, follow this troubleshooting workflow to identify the potential cause.
Caption: Troubleshooting workflow for this compound solution instability.
Frequently Asked Questions (FAQs)
What are the primary factors that can affect the stability of this compound in solution?
The stability of this compound in solution can be influenced by several factors, primarily:
-
pH: Highly acidic or alkaline conditions can promote hydrolysis of the nitro group or other degradation pathways.
-
Temperature: Elevated temperatures can accelerate the rate of degradation.
-
Light: Exposure to light, particularly UV light, may induce photolytic degradation.
-
Solvent: The choice of solvent can impact stability. Protic solvents may participate in degradation reactions.
-
Presence of other reagents: Oxidizing or reducing agents in the solution can react with the nitro group.
What are the potential degradation products of this compound?
While specific degradation products for this compound are not extensively documented, based on the chemistry of related nitroaromatic and N-nitroso compounds, potential degradation pathways could involve:
-
Reduction of the nitro group: The nitro group (-NO2) can be reduced to a nitroso (-NO), hydroxylamino (-NHOH), or amino (-NH2) group.
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Denitration: Cleavage of the N-NO2 bond, leading to the formation of D-proline and nitric or nitrous acid.
-
Hydrolysis: Under certain pH conditions, the molecule may undergo hydrolysis.
Caption: Potential degradation pathways of this compound.
What are the recommended storage conditions for this compound solutions?
To maximize the stability of this compound solutions, the following storage conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8°C. For long-term storage, consider freezing at -20°C or below. | Reduces the rate of chemical degradation. |
| Light | Protect from light by using amber vials or storing in the dark. | Minimizes the risk of photolytic degradation. |
| Atmosphere | For sensitive applications, consider storage under an inert atmosphere (e.g., argon or nitrogen). | Prevents oxidation. |
| pH | Maintain the pH of the solution close to neutral (pH 6-8) if the experimental conditions allow. | Avoids acid or base-catalyzed degradation. |
| Preparation | Prepare solutions fresh whenever possible. | Minimizes the impact of slow degradation over time. |
Which analytical techniques are suitable for assessing the stability of this compound?
Several analytical techniques can be employed to monitor the stability of this compound and detect potential degradation products.[1]
-
High-Performance Liquid Chromatography (HPLC): This is a primary technique for separating and quantifying this compound from its potential degradation products. A stability-indicating HPLC method should be developed and validated.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying the molecular weights of any degradation products, which helps in elucidating the degradation pathways.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about the parent compound and any impurities or degradation products that are present in sufficient concentration.
-
UV-Vis Spectroscopy: This can be used to monitor for changes in the solution's absorbance spectrum over time, which may indicate degradation.
Experimental Protocols
Protocol: Stability Assessment of this compound in Solution using HPLC
Objective: To determine the stability of this compound in a given solution under specific storage conditions.
Materials:
-
This compound
-
Solvent of interest (e.g., water, buffer, organic solvent)
-
HPLC system with a UV detector
-
C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile phase (e.g., acetonitrile and water with 0.1% formic acid, to be optimized)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
pH meter
-
Temperature-controlled storage chamber (e.g., incubator, refrigerator)
-
Light-protective containers (e.g., amber vials)
Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in the solvent of interest to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
-
Preparation of Stability Samples:
-
Dilute the stock solution with the same solvent to a suitable working concentration for HPLC analysis (e.g., 100 µg/mL).
-
Aliquot the working solution into several light-protective containers.
-
-
Storage Conditions:
-
Store the prepared samples under the desired stress conditions (e.g., 40°C, 25°C, 4°C, and protected from light).
-
Keep one set of samples at a control condition where the compound is expected to be stable (e.g., -20°C).
-
-
Time Points for Analysis:
-
Analyze the samples at predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week, 2 weeks, 1 month).
-
-
HPLC Analysis:
-
At each time point, withdraw a sample from each storage condition.
-
Inject the sample into the HPLC system.
-
Monitor the chromatogram for the peak corresponding to this compound and any new peaks that may indicate degradation products.
-
The following is a starting point for HPLC conditions and should be optimized:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start with a low percentage of B, and gradually increase to elute all components.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: To be determined based on the UV spectrum of this compound (a starting point could be around 254 nm).
-
Injection Volume: 10 µL
-
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0).
-
Plot the percentage of remaining this compound against time for each storage condition.
-
Analyze the appearance and growth of any new peaks to identify potential degradation products. If necessary, collect fractions for further analysis by LC-MS or NMR.
-
This protocol provides a framework for assessing the stability of this compound. The specific parameters, especially the HPLC method, should be optimized for the particular experimental setup and requirements.
References
Technical Support Center: Troubleshooting Enantioselectivity in Proline-Catalyzed Reactions
Welcome to the technical support center for proline-catalyzed reactions. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their experiments. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to directly address common issues encountered in the laboratory.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Low Enantioselectivity
Question: I am observing low enantiomeric excess (% ee) in my proline-catalyzed reaction. What are the potential causes and how can I improve it?
Answer: Low enantioselectivity is a common issue and can stem from several factors. A systematic approach to troubleshooting is often the most effective.
Potential Causes & Solutions:
-
Catalyst Quality: The purity of L-proline is crucial for achieving high enantioselectivity. Commercially available L-proline may contain impurities that can interfere with the catalytic cycle.
-
Troubleshooting Step: Purify the L-proline catalyst by recrystallization. (See Experimental Protocols section for a detailed procedure).
-
-
Solvent Effects: The solvent plays a critical role in the stereochemical outcome of the reaction by influencing the stability of the transition state.[1][2]
-
Troubleshooting Step: Perform a solvent screen. Polar aprotic solvents like DMSO and DMF are often good starting points, but optimal results can be found in a variety of media.[1][2] A mixture of solvents can also be beneficial. For instance, adding chloroform (CHCl₃) to a DMSO/acetone system has been shown to increase the enantiomeric ratio (er).
-
-
Water Content: The presence of water can have a significant, and sometimes counterintuitive, effect on the reaction. Small amounts of water can accelerate the reaction and, in some cases, improve enantioselectivity, while excess water can be detrimental.[3]
-
Troubleshooting Step: Investigate the effect of controlled addition of water (e.g., 1-10 equivalents) to your reaction mixture.
-
-
Temperature: Reaction temperature directly impacts the energy difference between the diastereomeric transition states.
-
Troubleshooting Step: Lowering the reaction temperature often leads to higher enantioselectivity, although it may require longer reaction times.[4] Experiment with a range of temperatures (e.g., room temperature, 0 °C, -20 °C) to find the optimal balance.
-
-
Catalyst Loading: The amount of proline catalyst can influence the formation of different intermediates and side products, which in turn affects enantioselectivity.
-
Troubleshooting Step: Vary the catalyst loading (e.g., 5 mol%, 10 mol%, 20 mol%) to determine the optimal concentration for your specific reaction.
-
Poor Reaction Yield
Question: My reaction is giving a low yield of the desired product. What steps can I take to improve it?
Answer: Low yields can be frustrating, but are often rectifiable by carefully examining the reaction setup and conditions.
Potential Causes & Solutions:
-
Incomplete Reaction/Reaction Stalling: The reaction may not be going to completion.
-
Troubleshooting Step: Monitor the reaction progress using techniques like TLC, GC, or NMR to determine if the reaction has stalled.[5] If it has, consider adding more catalyst or reagents. Ensure thorough mixing, especially if the catalyst has low solubility in the chosen solvent.
-
-
Side Reactions: Undesired side reactions, such as self-aldolization of the aldehyde or formation of oxazolidinones, can consume starting materials and reduce the yield of the desired product.[6][7]
-
Troubleshooting Step: Adjusting the reaction conditions can suppress side reactions. For example, in aldol reactions with aliphatic aldehydes, using a mixture of CHCl₃ and DMSO can improve chemoselectivity.[6] Slow addition of one of the reactants can also minimize self-condensation.
-
-
Product Decomposition: The product may be unstable under the reaction or workup conditions.
-
Troubleshooting Step: If you suspect product decomposition, try to quench the reaction earlier and proceed with the workup immediately.[8] Also, ensure that the workup procedure (e.g., acid/base washes) is compatible with your product's stability.
-
-
Sub-optimal Reagent Stoichiometry: An excess of one reactant, typically the ketone in aldol reactions, is often required to drive the reaction to completion.
-
Troubleshooting Step: Experiment with varying the excess of the ketone or other nucleophilic component.[1]
-
Poor Diastereoselectivity
Question: I am obtaining a mixture of diastereomers with poor selectivity. How can I improve the diastereomeric ratio (dr)?
Answer: Controlling diastereoselectivity in proline-catalyzed reactions often involves fine-tuning the reaction environment to favor one transition state over the other.
Potential Causes & Solutions:
-
Reaction Temperature: As with enantioselectivity, temperature plays a key role in diastereoselectivity.
-
Troubleshooting Step: Lowering the temperature is a common strategy to enhance diastereoselectivity.[1]
-
-
Additives: The addition of co-catalysts or additives can significantly influence the diastereochemical outcome.
-
Troubleshooting Step: The use of additives like achiral guanidinium salts has been shown to switch the diastereoselectivity in aldol reactions depending on the counterion.[9] Experiment with different additives to see their effect on your system.
-
-
Solvent: The solvent can influence the geometry of the transition state, thereby affecting which diastereomer is formed preferentially.
-
Troubleshooting Step: Conduct a solvent screen to identify solvents that favor the formation of the desired diastereomer.
-
-
Catalyst Structure: While this guide focuses on proline, it's worth noting that proline derivatives can offer different diastereoselectivities.
Data Presentation
The following tables summarize quantitative data from the literature to illustrate the impact of various parameters on reaction outcomes.
Table 1: Effect of Solvent on Enantioselectivity in the Proline-Catalyzed Aldol Reaction of Cyclohexanone and 4-Nitrobenzaldehyde
| Entry | Solvent | Yield (%) | anti/syn dr | % ee (anti) |
| 1 | DMSO | 68 | 95:5 | 96 |
| 2 | CH₃CN | 95 | 93:7 | 99 |
| 3 | CH₂Cl₂ | 54 | 91:9 | 92 |
| 4 | THF | 25 | 88:12 | 85 |
| 5 | Toluene | 10 | 85:15 | 70 |
Data adapted from various sources for illustrative purposes.
Table 2: Effect of Temperature on the Proline-Catalyzed Aldol Reaction
| Entry | Aldehyde | Ketone | Temperature (°C) | Time (h) | Yield (%) | % ee |
| 1 | 4-Nitrobenzaldehyde | Acetone | 25 | 24 | 68 | 76 |
| 2 | 4-Nitrobenzaldehyde | Acetone | 4 | 48 | 75 | 88 |
| 3 | 4-Nitrobenzaldehyde | Acetone | -20 | 120 | 82 | 96 |
Data adapted from various sources for illustrative purposes.[4]
Table 3: Influence of Catalyst Loading on a Proline-Catalyzed Reaction
| Entry | Catalyst Loading (mol%) | Yield (%) | % ee |
| 1 | 5 | 70 | 92 |
| 2 | 10 | 85 | 95 |
| 3 | 20 | 90 | 95 |
| 4 | 30 | 91 | 94 |
Data adapted from various sources for illustrative purposes.
Experimental Protocols
Protocol 1: General Procedure for L-Proline Recrystallization
This protocol provides a general method for purifying commercial L-proline for use in catalysis.
-
Dissolution: In a clean Erlenmeyer flask, dissolve the L-proline crude product in deionized water by heating and stirring. A typical ratio is approximately 1 g of proline to 2-3 mL of water.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon (approximately 2-4% of the proline weight) and stir at an elevated temperature (e.g., 60-75 °C) for about 30 minutes.
-
Hot Filtration: While the solution is still hot, filter it through a pre-heated funnel with filter paper to remove the activated carbon and any other insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Then, cool it further in an ice bath to induce crystallization.
-
Isolation: Collect the proline crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold ethanol or isopropanol to remove any remaining soluble impurities.
-
Drying: Dry the purified L-proline crystals under vacuum to a constant weight.
Protocol 2: General Procedure for a Trial Proline-Catalyzed Reaction and Solvent Screening
This protocol outlines a general procedure for setting up a small-scale trial reaction to test different solvents.
-
Setup: In a series of clean and dry vials, add L-proline (e.g., 10 mol%).
-
Solvent Addition: To each vial, add the solvent to be tested (e.g., 0.5 mL).
-
Reagent Addition: Add the ketone (e.g., 5 equivalents) followed by the aldehyde (e.g., 1 equivalent, 0.1 mmol scale).
-
Reaction: Stir the reaction mixtures at the desired temperature.
-
Monitoring: Monitor the progress of each reaction by TLC or another suitable method at regular intervals.
-
Workup: Once the reaction is complete (or after a set time), quench the reaction (e.g., with a saturated aqueous solution of NH₄Cl) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Analysis: Dry the organic layer, concentrate it, and analyze the crude product by ¹H NMR to determine the conversion and diastereomeric ratio. Analyze the enantiomeric excess by chiral HPLC or GC.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Improved Conditions for the Proline-Catalyzed Aldol Reaction of Acetone with Aliphatic Aldehydes [organic-chemistry.org]
- 7. pnas.org [pnas.org]
- 8. Troubleshooting [chem.rochester.edu]
- 9. Switching diastereoselectivity in proline-catalyzed aldol reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 1-Nitro-D-proline Purification
Welcome to the technical support center for the purification of 1-Nitro-D-proline. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary techniques for purifying this compound are recrystallization and column chromatography. Recrystallization is often used for large-scale purification to remove major impurities, while column chromatography is ideal for achieving high purity, especially for removing closely related impurities.
Q2: What are the potential stability issues with this compound during purification?
A2: As a nitro-containing compound, this compound can be susceptible to thermal degradation. It is advisable to avoid excessive temperatures during purification steps like solvent evaporation. Additionally, strong acidic or basic conditions might affect the stability of the nitro group and the proline ring.
Q3: What are the likely impurities in a crude sample of this compound?
A3: Common impurities may include unreacted D-proline, byproducts from the nitration reaction, and residual solvents. Incomplete removal of protecting groups, if used during synthesis, can also be a source of impurities.[1]
Q4: How can I assess the purity of my this compound sample?
A4: Purity can be assessed using techniques such as High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.[2][3] Melting point analysis can also be a useful indicator of purity.
Troubleshooting Guides
Troubleshooting Recrystallization
Recrystallization is a common method for purifying solid organic compounds. A patent for the synthesis of D-proline suggests recrystallization from acetone as a final purification step.[4] The following guide addresses potential issues.
Problem: Low or No Crystal Formation
If you are experiencing difficulty in obtaining crystals from your supersaturated solution, consult the following workflow.
Problem: Oily Precipitate Instead of Crystals
An oily precipitate suggests that the compound's melting point is lower than the boiling point of the solvent or that impurities are hindering crystal lattice formation.
| Possible Cause | Solution |
| Solvent boiling point is too high. | Choose a solvent with a lower boiling point. |
| Presence of significant impurities. | Consider a pre-purification step like a solvent wash or preliminary column chromatography. |
| Cooling is too rapid. | Ensure a slow and gradual cooling process. |
Troubleshooting Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.
Problem: Poor Separation of Spots (Low Resolution)
If your collected fractions show a mix of your desired compound and impurities, the following diagram outlines potential solutions.
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is a general guideline and may require optimization based on the specific impurities present.
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., acetone, ethanol, or an ethanol/water mixture).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Table 1: Recrystallization Solvent Screening (Hypothetical Data)
| Solvent System | Yield (%) | Purity (HPLC, %) | Observations |
| Acetone | 75 | 98.5 | Fine, needle-like crystals. |
| Ethanol | 80 | 97.2 | Larger, prismatic crystals. |
| Ethanol/Water (9:1) | 85 | 99.1 | Well-formed crystals, good impurity removal. |
| Isopropanol | 70 | 96.5 | Slower crystallization. |
Protocol 2: Flash Column Chromatography of this compound
This protocol outlines a general procedure for purification using flash column chromatography.
-
Stationary Phase: Prepare a slurry of silica gel in the chosen mobile phase and pack the column.
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent that is subsequently evaporated onto a small amount of silica gel.
-
Loading: Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions using TLC or HPLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
Table 2: Column Chromatography Eluent Systems (Hypothetical Data)
| Eluent System (v/v) | Target Rf | Purity of Combined Fractions (HPLC, %) |
| Dichloromethane/Methanol (98:2) | 0.45 | 95.0 |
| Dichloromethane/Methanol (95:5) | 0.30 | 99.5 |
| Ethyl Acetate/Hexane (1:1) | 0.35 | 98.8 |
| Ethyl Acetate | 0.50 | 96.2 |
References
degradation pathways of 1-Nitro-D-proline under experimental conditions
Disclaimer: Direct experimental data on the degradation of 1-Nitro-D-proline is limited in publicly available literature. The following information is based on established chemical principles and data from related compounds, such as nitroaromatics and proline derivatives. These pathways and data should be considered hypothetical until validated by specific experimental results for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound under experimental conditions?
A1: Based on the chemical structure of this compound, two primary degradation pathways can be hypothesized:
-
Reduction of the Nitro Group: Similar to other nitroaromatic compounds, the nitro group is susceptible to reduction, which can proceed through nitroso and hydroxylamino intermediates to form 1-Amino-D-proline. This can occur under both biological (microbial) and chemical (e.g., catalytic hydrogenation) conditions.
-
Decarboxylation and Ring Opening: The proline backbone may undergo decarboxylation (loss of CO2) from the carboxylic acid group, particularly under thermal stress. At higher energies or under strong oxidative conditions, the pyrrolidine ring itself may be subject to opening.
Q2: What analytical methods are suitable for studying the degradation of this compound?
A2: High-Performance Liquid Chromatography (HPLC) with UV detection is a primary method for monitoring the degradation of nitro compounds.[1][2][3] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for identifying volatile degradation products.[1][4] Mass spectrometry (MS) is crucial for identifying the molecular weights of degradation products and elucidating their structures.[4]
Q3: How can I quantify the degradation of this compound?
A3: Quantification is typically achieved by monitoring the decrease in the concentration of the parent compound (this compound) over time using a calibrated analytical method like HPLC. The appearance and concentration of degradation products can also be monitored simultaneously if analytical standards are available.
Q4: What are the expected degradation products of this compound?
A4: Hypothesized degradation products include:
- 1-Nitroso-D-proline
- 1-Hydroxylamino-D-proline
- 1-Amino-D-proline
- Products of decarboxylation and ring fission under more strenuous conditions.
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during the analysis of this compound degradation using HPLC.
| Problem | Possible Cause | Suggested Solution |
| No peak for this compound | - Incorrect wavelength on UV detector.- Compound fully degraded.- Injection issue. | - Check the UV-Vis spectrum of this compound to determine the optimal wavelength for detection.- Analyze a fresh, undegraded sample to confirm the analytical setup.- Verify injector function and sample concentration. |
| Poor peak shape (tailing or fronting) | - Inappropriate mobile phase pH.- Column contamination.- Column overload. | - Adjust the mobile phase pH to ensure the analyte is in a single ionic state.[5][6]- Flush the column with a strong solvent to remove contaminants.[7]- Dilute the sample or inject a smaller volume.[5] |
| Shifting retention times | - Inconsistent mobile phase composition.- Fluctuations in column temperature.- Column degradation. | - Prepare fresh mobile phase and ensure proper mixing and degassing.[6][7]- Use a column oven to maintain a stable temperature.[7]- Replace the column if it has exceeded its lifetime or has been exposed to harsh conditions. |
| Extra, unidentified peaks | - Sample contamination.- Formation of unexpected degradation products.- Ghost peaks from previous injections. | - Analyze a blank (solvent) injection to check for system contamination.- Use MS detection to identify the mass of the unknown peaks.- Implement a thorough column wash between sample injections.[5] |
| High backpressure | - Blockage in the HPLC system (e.g., guard column, column frit).- Particulate matter in the sample. | - Replace the guard column or filter.- Reverse-flush the analytical column (disconnect from the detector first).- Filter all samples and mobile phases before use.[8][9] |
Experimental Protocols
Protocol 1: General Photochemical Degradation Study
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffered solution). The concentration should be optimized for the analytical method being used.
-
Experimental Setup: Place the solution in a quartz reaction vessel. Use a UV lamp with a specific wavelength output (e.g., 254 nm) to irradiate the sample. A control sample should be kept in the dark to account for any non-photochemical degradation.
-
Time-course Analysis: At predetermined time intervals, withdraw aliquots of the sample from both the irradiated and control vessels.
-
Sample Analysis: Immediately analyze the aliquots by a validated HPLC-UV method to determine the concentration of this compound and any detectable degradation products.
-
Data Analysis: Plot the concentration of this compound as a function of time to determine the degradation rate.
Protocol 2: Analysis of Degradation Products by HPLC-MS
-
Sample Preparation: Prepare samples from a degradation experiment (e.g., photochemical or thermal degradation) at various time points.
-
HPLC Separation: Inject the sample into an HPLC system coupled to a mass spectrometer. Use a suitable reversed-phase column (e.g., C18) and a gradient elution method with a mobile phase such as water and acetonitrile, both containing a small amount of formic acid to aid ionization.
-
Mass Spectrometry Analysis: Operate the mass spectrometer in both positive and negative ion modes to detect a wide range of potential degradation products. Use full scan mode to identify the molecular weights of eluting compounds.
-
Product Identification: Propose structures for the degradation products based on their measured mass-to-charge ratios and fragmentation patterns observed in MS/MS experiments.
Quantitative Data
The following tables present illustrative quantitative data from studies on the degradation of nitroaromatic compounds, which may serve as a proxy for what to expect in studies of this compound.
Table 1: Photodegradation Rates of Various Nitroaromatic Compounds
| Compound | Initial Concentration (mM) | H₂O₂ Concentration (mM) | Apparent Rate Constant (k, min⁻¹) | Reference |
| Nitrobenzene | 0.1 | 10 | 0.025 | [10] |
| 2-Nitrophenol | 0.1 | 10 | 0.085 | [10] |
| 4-Nitrophenol | 0.1 | 10 | 0.120 | [10] |
Table 2: Thermal Degradation Parameters for Proline
| Degradation Step | Temperature Range (°C) | Activation Energy (kJ/mol) | Reference |
| Dehydration | 200-250 | 72.8 | [11] |
| Decarboxylation | 250-300 | 71.0 | [11] |
Visualizations
Caption: Hypothesized degradation pathways of this compound.
Caption: General experimental workflow for studying degradation.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijmr.net.in [ijmr.net.in]
- 5. hplc.eu [hplc.eu]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
impact of solvent on 1-Nitro-D-proline reactivity
Disclaimer: Direct experimental data on the impact of solvents on the reactivity of 1-Nitro-D-proline is limited in the current scientific literature. The following information is based on established principles of organocatalysis, particularly the well-documented behavior of D-proline and related catalysts, and extrapolations regarding the electronic effects of the N-nitro group. Researchers should consider this guidance as a starting point for their own empirical investigations.
Frequently Asked Questions (FAQs)
Q1: How is the reactivity of this compound expected to differ from D-proline?
The introduction of a nitro group on the nitrogen atom of the proline ring is expected to have a significant impact on its reactivity. The nitro group is strongly electron-withdrawing, which will decrease the electron density on the nitrogen atom. This can lead to:
-
Increased Acidity: The carboxylic acid proton of this compound is expected to be more acidic than that of D-proline. This could influence reaction mechanisms where proton transfer is a key step.
-
Altered Nucleophilicity: The nitrogen atom in this compound will be less nucleophilic. In reactions where the proline nitrogen acts as a nucleophile to form an enamine intermediate, this step might be slower or require different activation conditions compared to D-proline.
-
Modified Stability: The N-nitro group may affect the overall stability of the molecule and its intermediates.
Q2: What is the general role of solvents in proline-catalyzed reactions?
Solvents play a crucial role in proline-catalyzed reactions by influencing the stability of transition states, intermediates, and the catalyst itself.[1] Key effects include:
-
Solvation of Intermediates: Solvents can stabilize or destabilize charged intermediates and transition states, thereby affecting the reaction rate and selectivity.
-
Enantioselectivity: The choice of solvent can dramatically impact the enantiomeric excess (ee) of the product. This is often due to the solvent's ability to participate in or disrupt key hydrogen bonding interactions in the transition state that control the stereochemical outcome.[1][2]
-
Catalyst Solubility: The catalyst must be soluble in the reaction medium to be effective. The polarity of the solvent will determine the solubility of this compound.
Q3: Which solvents are commonly used in proline-catalyzed reactions and what are their typical effects?
A range of solvents have been used in proline-catalyzed reactions, each with distinct effects on the outcome. The optimal solvent is highly dependent on the specific reaction and substrates.
-
Aprotic Polar Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are often good choices for proline catalysis. DMSO, for instance, has been shown to provide high enantioselectivity in some aldol reactions.[1][2][3]
-
Chlorinated Solvents (e.g., Chloroform, Dichloromethane): These are also commonly used and can influence both reaction rate and stereoselectivity. The addition of chloroform to a DMSO/acetone system has been reported to increase reaction speed and enantiomeric ratio.[1]
-
Protic Solvents (e.g., Methanol, Ethanol): Protic solvents can participate in hydrogen bonding and may compete with the catalyst-substrate interactions, sometimes leading to lower enantioselectivity. However, in some cases, they can be effective.
-
Non-polar Solvents (e.g., Hexane, Toluene): Reactions in non-polar solvents can be slower, and catalyst solubility might be an issue. However, they can sometimes offer different selectivity profiles. For example, in one study, hexane gave a much lower enantiomeric ratio compared to DMSO.[2][3]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Suggestions |
| Low or no reactivity | 1. Poor solubility of this compound: The catalyst may not be sufficiently dissolved in the chosen solvent. 2. Inappropriate solvent polarity: The solvent may not be suitable for stabilizing the transition state. 3. Reduced nucleophilicity of the catalyst: The electron-withdrawing nitro group may hinder the initial step of the catalytic cycle (e.g., enamine formation). | 1. Test a range of solvents with varying polarities (e.g., DMSO, CH3CN, CHCl3, THF). Consider using a co-solvent system to improve solubility. 2. If a non-polar solvent is being used, try switching to a more polar aprotic solvent. 3. Consider increasing the reaction temperature or adding a co-catalyst that might facilitate the initial activation step. |
| Low enantioselectivity (ee) | 1. Solvent interference: The solvent may be disrupting key hydrogen-bonding interactions in the stereochemistry-determining transition state. 2. Water content: Traces of water can sometimes negatively impact enantioselectivity. | 1. Screen a variety of solvents. A switch from a protic to an aprotic solvent, or vice versa, can have a dramatic effect. For example, enantioselectivity in proline-catalyzed aldol reactions has been shown to vary significantly between hexane and DMSO.[2][3] 2. Ensure the use of dry solvents and reagents. |
| Formation of side products | 1. Solvent-dependent side reactions: The solvent may promote alternative reaction pathways. 2. Instability of this compound: The catalyst may be degrading under the reaction conditions, which could be solvent-dependent. | 1. Change the solvent to one that is less likely to promote the observed side reaction. For example, if an elimination product is observed, a less polar or less basic solvent might be beneficial. 2. Monitor the stability of this compound in the chosen solvent by a suitable analytical method (e.g., NMR, LC-MS) under the reaction conditions but in the absence of other reactants. |
Quantitative Data Summary
The following table summarizes the reported effects of different solvents on the enantiomeric ratio (er) and diastereomeric ratio (dr) in proline-catalyzed aldol reactions , which can serve as a starting point for investigating reactions with this compound.
| Catalyst | Reaction | Solvent | Diastereomeric Ratio (dr) | Enantiomeric Ratio (er) | Reference |
| Proline | Aldol Reaction | DMSO | - | 88:12 | [1] |
| Proline | Aldol Reaction | Chloroform/DMSO/Acetone | - | Increased er | [1] |
| Proline | Aldol of cyclopentanone | Hexane | - | 65:35 | [2][3] |
| Proline | Aldol of cyclopentanone | Methanol | - | - | [2][3] |
| Proline | Aldol of cyclopentanone | Acetonitrile | - | - | [2][3] |
| Proline | Aldol of cyclopentanone | DMSO | - | 95:5 | [2][3] |
Experimental Protocols
General Protocol for Screening Solvent Effects in a this compound Catalyzed Reaction (Hypothetical Aldol Reaction)
This protocol is a general guideline and should be optimized for the specific reaction of interest.
-
Preparation of Reactants:
-
Prepare stock solutions of the aldehyde and ketone substrates in a high-purity, dry solvent (e.g., dichloromethane).
-
Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).
-
-
Reaction Setup:
-
In a series of clean, dry reaction vials, add this compound (e.g., 10 mol%).
-
To each vial, add a different anhydrous solvent to be tested (e.g., DMSO, CH3CN, CHCl3, THF, Hexane) to achieve the desired reaction concentration (e.g., 0.1 M).
-
Stir the mixtures at room temperature for 10-15 minutes to ensure the catalyst dissolves as much as possible.
-
-
Initiation of Reaction:
-
Add the ketone (e.g., 3 equivalents) to each vial, followed by the aldehyde (e.g., 1 equivalent).
-
Seal the vials and stir the reactions at the desired temperature (e.g., room temperature or cooled to 0 °C).
-
-
Monitoring and Work-up:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or another suitable analytical technique (e.g., GC-MS, LC-MS).
-
Once the reaction is complete (or has reached a steady state), quench the reaction by adding a suitable quenching agent (e.g., saturated aqueous NH4Cl solution).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Analysis:
-
Purify the crude product by flash column chromatography.
-
Determine the yield of the purified product.
-
Determine the diastereomeric ratio by 1H NMR spectroscopy.
-
Determine the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).
-
Visualizations
Caption: Experimental workflow for screening solvent effects.
Caption: Postulated electronic effects of the N-nitro group.
References
Validation & Comparative
A Comparative Analysis of Organocatalysts: The Elusive 1-Nitro-D-proline and the Proficient L-proline
For researchers, scientists, and drug development professionals, the selection of an appropriate catalyst is paramount to achieving desired reaction outcomes. This guide aims to provide a comparative analysis of the catalytic activity of 1-Nitro-D-proline and the well-established organocatalyst, L-proline.
Note on Data Availability: Following a comprehensive search of scientific literature, no experimental data was found regarding the catalytic activity of this compound in any asymmetric organic reactions. This suggests that this compound has not been significantly explored as an organocatalyst, or that studies, if any, have not been published in accessible literature.
Consequently, a direct quantitative comparison between this compound and L-proline is not feasible at this time. However, to provide a valuable resource, this guide will focus on the extensive and well-documented catalytic activity of L-proline, a cornerstone of asymmetric organocatalysis. We will present its performance in the benchmark asymmetric aldol reaction, detail experimental protocols, and illustrate the catalytic cycle, adhering to the requested formats.
L-proline as a Catalyst in the Asymmetric Aldol Reaction
L-proline, a naturally occurring amino acid, has emerged as a powerful and versatile organocatalyst, particularly in promoting asymmetric aldol reactions. Its efficacy stems from its ability to form a nucleophilic enamine intermediate with a donor carbonyl compound, which then reacts with an acceptor aldehyde in a stereocontrolled manner.
Catalytic Performance Data
The catalytic activity of L-proline is influenced by various factors including the solvent, temperature, and the nature of the substrates. Below is a summary of representative data for the L-proline catalyzed direct asymmetric aldol reaction between acetone and various aldehydes.
| Entry | Aldehyde | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| 1 | 4-Nitrobenzaldehyde | DMSO | 30 | 4 | 68 | 76 | [1][2] |
| 2 | Isobutyraldehyde | DMSO | 30 | 2 | 97 | 96 | Not specified in search results |
| 3 | Benzaldehyde | DMSO | 30 | 8 | 60 | 72 | Not specified in search results |
| 4 | 4-Chlorobenzaldehyde | DMSO | 30 | 6 | 65 | 78 | Not specified in search results |
Experimental Protocols
General Procedure for L-proline Catalyzed Asymmetric Aldol Reaction:
To a solution of the aldehyde (1.0 mmol) in the chosen solvent (e.g., DMSO, 4.0 mL) is added the ketone (e.g., acetone, 1.0 mL) and L-proline (0.3 mmol, 30 mol%). The reaction mixture is stirred at room temperature for the specified time. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl) and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired aldol product. The enantiomeric excess is determined by chiral high-performance liquid chromatography (HPLC).[1][2]
Catalytic Cycle and Experimental Workflow
The catalytic cycle of the L-proline catalyzed aldol reaction proceeds through an enamine intermediate. The workflow for a typical experiment is also outlined below.
Caption: L-proline catalytic cycle in the asymmetric aldol reaction.
Caption: General experimental workflow for L-proline catalyzed aldol reaction.
Conclusion
While the catalytic potential of this compound remains unexplored in the available literature, L-proline continues to be a highly efficient, cost-effective, and environmentally friendly catalyst for asymmetric synthesis. The data and protocols provided in this guide for L-proline serve as a benchmark for organocatalyzed aldol reactions and offer a solid foundation for researchers in the field. Future investigations into novel proline derivatives may yet uncover catalysts with superior activity or selectivity, and the lack of data on this compound may itself inspire new avenues of research.
References
A Comparative Guide to Organocatalysts in Asymmetric Michael Additions: Evaluating Proline Derivatives and Beyond
Performance of Organocatalysts in the Asymmetric Michael Addition
The efficacy of an organocatalyst in the asymmetric Michael addition is typically evaluated based on the yield, diastereoselectivity (d.r.), and enantioselectivity (e.e.) of the reaction. The following table summarizes the performance of several prominent organocatalysts in the addition of ketones or aldehydes to nitroalkenes, a common benchmark reaction.
| Catalyst | Michael Donor | Michael Acceptor | Solvent | Time (h) | Yield (%) | d.r. (syn:anti) | e.e. (%) | Reference |
| L-Proline | Cyclohexanone | β-nitrostyrene | DMSO | 96 | 95 | 95:5 | 20 | [1] |
| L-Proline | Propanal | β-nitrostyrene | CH2Cl2 | 48 | 96 | >95:5 | 78 | [2] |
| (S)-5-(pyrrolidin-2-yl)-1H-tetrazole | Propanal | β-nitrostyrene | CH2Cl2 | 2 | 81 | >95:5 | 92 | [2] |
| (S)-N-(pyrrolidin-2-ylmethyl)trifluoromethanesulfonamide | Propanal | β-nitrostyrene | Toluene | 24 | 85 | 93:7 | 93 | [2] |
| (R,R)-DPEN-thiourea | Cyclohexanone | trans-β-nitrostyrene | Water | 5 | 99 | 9:1 | 99 (syn) | [3] |
| Adamantoyl L-prolinamide | Acetone | trans-β-nitrostyrene | - | 48 | 95 | - | 99 |
Note on 1-Nitro-D-proline: Extensive literature searches did not yield specific experimental data for the use of this compound as a catalyst in Michael additions. The nitro group is a strong electron-withdrawing group. In proline catalysis, the acidity of the carboxylic acid proton plays a role in activating the Michael acceptor. While increasing this acidity with an electron-withdrawing group could potentially enhance catalytic activity, it might also affect the nucleophilicity of the enamine intermediate. The lack of data suggests that other modifications of the proline scaffold have proven more effective.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and adaptation of catalytic systems. Below are representative experimental protocols for Michael additions using different classes of organocatalysts.
General Procedure for Proline-Catalyzed Michael Addition of Ketones to Nitroolefins
A solution of the nitroolefin (1.0 mmol) and the ketone (5.0 mmol) in the desired solvent (2.0 mL) is prepared. L-proline (0.1 mmol, 10 mol%) is then added to the mixture. The reaction is stirred at room temperature for the specified time. Upon completion (monitored by TLC), the reaction mixture is quenched with a saturated aqueous solution of NH4Cl and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired Michael adduct.
General Procedure for a Diarylprolinol Silyl Ether-Catalyzed Michael Addition of Aldehydes to Nitroolefins
To a solution of the aldehyde (1.2 mmol) in the specified solvent (1.0 mL) at room temperature is added the diarylprolinol silyl ether catalyst (0.1 mmol, 10 mol%). The Michael acceptor (1.0 mmol) is then added, and the reaction mixture is stirred at the indicated temperature for the given time. The reaction is then quenched, worked up, and purified as described in the proline-catalyzed procedure.
General Procedure for a Thiourea-Catalyzed Michael Addition
In a reaction vessel, the thiourea catalyst (0.020 mmol) and the nitroalkene (0.20 mmol) are dissolved in the solvent (1.0 mL). The ketone or aldehyde (2.0 mmol) is then added, and the mixture is stirred at room temperature for the specified duration. Following the reaction, the product is isolated and purified using standard chromatographic techniques.
Reaction Mechanisms and Workflows
The catalytic cycle of proline in Michael additions involves the formation of an enamine intermediate from the carbonyl donor and the catalyst. This enamine then attacks the Michael acceptor, which is activated by the carboxylic acid of the proline. Hydrolysis of the resulting iminium ion regenerates the catalyst and yields the product.
A typical experimental workflow for screening organocatalysts in a Michael addition is depicted below. This process involves reaction setup, monitoring, work-up, and analysis to determine the yield and stereoselectivity.
Conclusion
While L-proline itself can catalyze the asymmetric Michael addition, its efficiency, particularly in terms of enantioselectivity, can be modest.[1] The development of proline derivatives, such as those incorporating tetrazole or trifluoromethanesulfonamide moieties, has led to significant improvements in catalytic activity, affording products with high yields and excellent enantioselectivities in shorter reaction times.[2] Furthermore, other classes of organocatalysts, like the DPEN-thiourea catalysts, have demonstrated exceptional performance, especially in aqueous media.[3] The choice of catalyst is highly dependent on the specific substrates and desired outcomes. Although direct experimental evidence for the catalytic performance of this compound is lacking, the principles gleaned from the study of other proline derivatives suggest that N-functionalization is a critical strategy for tuning catalyst performance. Future research may yet uncover a role for nitro-functionalized prolines in this important transformation.
References
Unveiling the Efficacy of Proline Scaffolds in Catalyzing Nitro-Michael Reactions
The insights presented here are tailored for researchers, scientists, and drug development professionals, offering a clear perspective on the catalytic efficiency, selectivity, and operational simplicity of proline-based catalysts in the context of nitro-Michael additions.
Comparative Performance of L-Proline in Nitro-Michael Additions
The Michael addition of ketones to nitroolefins is a key reaction that benefits significantly from organocatalysis. L-proline has been demonstrated to be an effective catalyst for this transformation, typically providing excellent yields and high diastereoselectivity, although enantioselectivity can be modest under certain conditions.
Below is a summary of the performance of L-proline in the Michael addition of various ketones to nitrostyrene, highlighting the influence of reaction conditions on the outcome.
Table 1: L-Proline Catalyzed Michael Addition of Ketones to trans-β-Nitrostyrene
| Donor Ketone | Solvent | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) | Reference |
| Cyclohexanone | DMSO | 85 | 95:5 | 10 | [1] |
| Cyclohexanone | MeOH | 70 | 97:3 | 76 | [1] |
| Cyclohexanone | EtOH | 91 | 64:36 | 12 | [1] |
| Acetone | DMSO | - | - | low (≤23%) | [2] |
| Propanone | [bmim][PF6] | 68 | 80:20 | 45 | [1] |
Note: The data presented is based on available literature and illustrates the general performance of L-proline. Specific reaction conditions such as catalyst loading and reaction time can influence the results.
From the data, it is evident that the choice of solvent plays a crucial role in determining the enantioselectivity of the L-proline catalyzed nitro-Michael reaction, with methanol providing a significantly higher ee compared to other solvents. While the yields are generally high, the enantioselectivity remains a challenge that has prompted the development of various proline derivatives.
Alternative Organocatalysts for the Asymmetric Nitro-Michael Reaction
To address the limitations of L-proline, particularly in achieving high enantioselectivity, several proline-derived and other organocatalysts have been developed. These catalysts often incorporate additional functional groups to enhance stereocontrol.
Table 2: Comparison of L-Proline with Alternative Organocatalysts
| Catalyst | Reaction | Yield (%) | Diastereoselectivity (dr) | Enantioselectivity (ee, %) | Reference |
| L-Proline | Cyclohexanone + Nitrostyrene | 70 | 97:3 (syn:anti) | 76 (syn) | [1] |
| Tetrazole derivative of Proline | Cyclohexanone + Nitrostyrene | High | High | High | [3] |
| Acylsulfonamide derivative of Proline | Various | High | High | High | [3] |
| (S,S)-AmA catalyst | β,β-disubstituted nitroalkene reduction | High | - | High | [4] |
The development of proline derivatives, such as those with tetrazole and acylsulfonamide moieties, has led to significant improvements in enantioselectivity and broader solvent compatibility.[3] These modified catalysts often require lower catalyst loadings and shorter reaction times compared to L-proline.[3]
Reaction Mechanism and Experimental Workflow
The catalytic cycle of the proline-catalyzed nitro-Michael reaction is believed to proceed through an enamine intermediate. The proline catalyst reacts with the ketone donor to form a nucleophilic enamine, which then attacks the nitroolefin acceptor. Subsequent hydrolysis releases the product and regenerates the catalyst.
Proposed Catalytic Cycle of Proline-Catalyzed Nitro-Michael Reaction
Caption: Proposed catalytic cycle for the proline-catalyzed nitro-Michael reaction.
General Experimental Workflow
Caption: A typical experimental workflow for a proline-catalyzed nitro-Michael addition.
Experimental Protocol: L-Proline Catalyzed Michael Addition of Cyclohexanone to trans-β-Nitrostyrene
This protocol is a generalized procedure based on common practices in the field.
Materials:
-
Cyclohexanone
-
trans-β-Nitrostyrene
-
L-Proline
-
Methanol (MeOH)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a solution of trans-β-nitrostyrene (1.0 mmol) in methanol (5 mL) was added cyclohexanone (5.0 mmol, 5 equivalents).
-
L-proline (0.2 mmol, 20 mol%) was then added to the mixture.
-
The reaction mixture was stirred at room temperature for 24-48 hours.
-
The progress of the reaction was monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent was removed under reduced pressure.
-
The residue was purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired γ-nitro ketone.
-
The yield, diastereomeric ratio (dr), and enantiomeric excess (ee) of the product were determined by ¹H NMR and chiral High-Performance Liquid Chromatography (HPLC) analysis.
Conclusion
The proline scaffold, exemplified by the readily available and inexpensive L-proline, serves as a robust and effective catalyst for the asymmetric nitro-Michael reaction. While it consistently delivers high yields and diastereoselectivity, achieving high enantioselectivity often requires careful solvent selection or modification of the proline structure. The development of proline derivatives has successfully addressed this limitation, offering a versatile toolkit for synthetic chemists.
Although direct experimental validation for 1-Nitro-D-proline in these specific reactions is currently lacking in the surveyed literature, the foundational principles established through the extensive study of L-proline and its analogues strongly suggest the potential of other substituted prolines in organocatalysis. Further research into catalysts like this compound could unveil novel reactivity and selectivity, expanding the horizons of asymmetric synthesis. This guide underscores the significance of the proline framework as a privileged structure in organocatalysis and provides a solid foundation for future investigations and catalyst design.
References
- 1. researchgate.net [researchgate.net]
- 2. efficient-proline-catalyzed-michael-additions-of-unmodified-ketones-to-nitro-olefins - Ask this paper | Bohrium [bohrium.com]
- 3. Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions [organic-chemistry.org]
- 4. Generality-Driven Catalyst Development: A Universal Catalyst for Enantioselective Nitroalkene Reduction - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Nitrated vs. Non-Nitrated Proline Analogs for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between modified proline analogs is critical for advancing therapeutic design. This guide provides a comparative analysis of nitrated versus non-nitrated proline analogs, summarizing available quantitative data, detailing experimental protocols, and visualizing relevant biological pathways.
While direct comparative studies profiling the biological activities of nitrated and their corresponding non-nitrated proline analogs are limited in publicly available literature, this guide synthesizes existing data to offer valuable insights. The focus is on their roles as inhibitors of prolyl hydroxylase domain (PHD) enzymes and their impact on the Hypoxia-Inducible Factor (HIF-1α) and mTOR signaling pathways.
Quantitative Data Summary
Table 1: Quantitative Data for Non-Nitrated Proline Analogs as PHD3 Inhibitors
| Analog | EC50 (µM) for PHD3 Inhibition | Inhibition Type | Ki (µM) |
| PA1 | 1.53[1] | Competitive[1] | 1.09[1] |
| PA2 | 3.17[1] | Non-competitive[1] | 2.38[1] |
Table 2: Information on a Nitrated Proline Analog
| Analog | Synthesis Method | Reported Biological Activity |
| N-nitro-proline | Oxidation of the corresponding nitrosamino acid with peroxytrifluoroacetic acid.[2] | Not active against Escherichia coli, Candida albicans, Pseudomonas aeruginosa, or Mycobacterium smegmatis. Did not show mutagenic activity in a Salmonella typhimurium TA-100 system.[2] |
Signaling Pathways
Proline analogs can influence key cellular signaling pathways, including the HIF-1α and mTOR pathways.
The HIF-1α signaling pathway is a central regulator of the cellular response to low oxygen levels (hypoxia). Under normal oxygen conditions, prolyl hydroxylases (PHDs) hydroxylate HIF-1α, leading to its degradation. Proline analogs that inhibit PHDs can stabilize HIF-1α, allowing it to activate genes involved in processes like angiogenesis and glycolysis.
The mTOR signaling pathway is a master regulator of cell growth, proliferation, and metabolism. It integrates signals from nutrients, growth factors, and cellular energy status. Proline itself has been shown to activate the mTORC1 complex.
.
Experimental Protocols
Synthesis of N-nitro-proline
The synthesis of N-nitro-proline has been reported via the oxidation of N-nitroso-proline.[2]
Materials:
-
N-nitroso-proline
-
Trifluoroacetic anhydride
-
90% Hydrogen peroxide
-
Dichloromethane
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Ether
-
Petroleum ether
Procedure:
-
Prepare a solution of peroxytrifluoroacetic acid by slowly adding trifluoroacetic anhydride to a stirred suspension of 90% hydrogen peroxide in dichloromethane at 0-5°C.
-
Add a solution of N-nitroso-proline in dichloromethane to the cold peroxytrifluoroacetic acid solution.
-
Stir the mixture at 0-5°C for a specified time.
-
Pour the reaction mixture into a cold sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Evaporate the solvent to yield the crude product.
-
Recrystallize the crude product from a mixture of ether and petroleum ether to obtain purified N-nitro-proline.
Cell-based Assay for PHD Inhibitors
This protocol describes a general method for evaluating the activity of proline analog inhibitors in a cell-based assay by measuring the stabilization of HIF-1α.[3]
Materials:
-
Human cell line (e.g., HeLa, HEK293)
-
Cell culture medium and supplements
-
Proline analog inhibitor (test compound)
-
Cobalt chloride (CoCl₂) or other hypoxia-mimicking agent (positive control)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE equipment and reagents
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibody against HIF-1α
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagents
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture the selected cell line to a suitable confluency.
-
Treat the cells with varying concentrations of the proline analog inhibitor for a defined period (e.g., 4-24 hours). Include a vehicle control and a positive control (e.g., CoCl₂).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Western Blotting:
-
Normalize the protein amounts for all samples and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against HIF-1α overnight at 4°C.[4][5]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Wash the membrane again and detect the protein bands using ECL reagents and a chemiluminescence imaging system.[4]
-
-
Data Analysis:
-
Quantify the band intensities to determine the relative levels of HIF-1α stabilization in response to the inhibitor.
-
Western Blot Protocol for mTOR Pathway Activation
This protocol outlines the steps to assess the activation of the mTOR pathway by analyzing the phosphorylation status of key downstream targets like S6K1 and 4E-BP1.[6][7][8]
Materials:
-
Same as for the PHD inhibitor assay, with the following additions/changes:
-
Primary antibodies against phospho-mTOR (Ser2448), total mTOR, phospho-S6K1 (Thr389), total S6K1, phospho-4E-BP1 (Thr37/46), and total 4E-BP1.
Procedure:
-
Cell Culture and Treatment:
-
Follow the same procedure as for the PHD inhibitor assay, treating cells with the proline analog of interest.
-
-
Protein Extraction and Quantification:
-
Follow the same procedure as for the PHD inhibitor assay.
-
-
Western Blotting:
-
Perform SDS-PAGE and protein transfer as described previously.
-
Block the membrane.
-
Incubate separate membranes with primary antibodies against the phosphorylated and total forms of mTOR, S6K1, and 4E-BP1.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect and image the protein bands.
-
-
Data Analysis:
-
Quantify the band intensities for both the phosphorylated and total proteins.
-
Calculate the ratio of phosphorylated to total protein for each target to determine the level of mTOR pathway activation.
-
This guide provides a foundational understanding of the comparative properties of nitrated and non-nitrated proline analogs based on current scientific literature. Further direct comparative studies are necessary to fully elucidate the structure-activity relationships and therapeutic potential of nitrated proline derivatives.
References
- 1. Effect of Proline Analogues on Activity of Human Prolyl Hydroxylase and the Regulation of HIF Signal Transduction Pathway | PLOS One [journals.plos.org]
- 2. Nitramino acids. Synthesis and biological evaluation of 1-nitroproline, 1-nitropipecolic acid, and N-nitrosarcosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to Effectively Detect HIF-1α Protein in Western Blot Analysis? | MtoZ Biolabs [mtoz-biolabs.com]
- 5. Western Blot protocol for HIF-1 alpha Antibody (NB100-479): Novus Biologicals [novusbio.com]
- 6. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Assessing the Enantiomeric Excess of D-Proline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The determination of enantiomeric excess (e.e.) is a critical step in the development and quality control of chiral molecules such as D-proline derivatives, which are pivotal in various pharmaceutical and chemical industries. The stereochemical purity of these compounds can significantly impact their pharmacological activity, efficacy, and safety. This guide provides an objective comparison of common analytical techniques used to assess the enantiomeric excess of D-proline derivatives, supported by experimental data and detailed protocols.
Comparison of Analytical Methods
Several analytical techniques are available for the determination of the enantiomeric excess of D-proline and its derivatives. The choice of method often depends on factors such as the required sensitivity, sample matrix, available instrumentation, and the need for high-throughput screening. The most prevalent methods include Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Table 1: Comparison of Key Performance Characteristics of Analytical Methods for Enantiomeric Excess Determination
| Feature | Chiral HPLC | Chiral GC | NMR Spectroscopy |
| Principle | Differential interaction of enantiomers with a chiral stationary phase. | Separation of volatile enantiomeric derivatives on a chiral stationary phase. | Formation of diastereomers with a chiral agent, leading to distinct NMR signals. |
| Sample State | Liquid | Gas (requires derivatization to be volatile) | Liquid |
| Sensitivity | High | Very High | Moderate |
| Analysis Time | Moderate (typically 10-30 min)[1] | Short to Moderate (can be shorter than HPLC) | Rapid (typically < 10 min per sample)[2] |
| Sample Preparation | Often requires derivatization for UV detection.[1] | Derivatization is mandatory to ensure volatility and good peak shape. | May require the addition of a chiral resolving agent.[2] |
| Instrumentation | HPLC with a chiral column and UV or MS detector. | GC with a chiral column and FID or MS detector. | NMR spectrometer. |
| Advantages | Widely applicable, robust, good precision. | High resolution and sensitivity. | Non-destructive, provides structural information, fast. |
| Disadvantages | Can be time-consuming, requires chiral columns which can be expensive. | Limited to volatile and thermally stable compounds, derivatization can be complex. | Lower sensitivity compared to chromatographic methods, requires higher sample concentration. |
Detailed Methodologies and Experimental Data
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.
Experimental Protocol: NP-HPLC for D/L-Proline Separation [1][3]
-
Derivatization: Due to the lack of a strong chromophore in proline, derivatization is often necessary for sensitive UV detection. A common derivatizing agent is 4-chloro-7-nitrobenzofurazan (NBD-Cl), which reacts with the secondary amine of proline to form a UV-active derivative.[1][3]
-
Prepare a solution of the proline sample.
-
Add a solution of NBD-Cl in ethanol.
-
Heat the mixture at 60°C for 10 minutes.[3]
-
-
Chromatographic Conditions:
-
Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.
Table 2: HPLC Experimental Data for Derivatized D/L-Proline [1]
| Enantiomer | Retention Time (min) |
| D-Proline derivative | 6.72 |
| L-Proline derivative | 9.22 |
This data demonstrates a clear separation of the two enantiomers, allowing for accurate quantification.
Workflow for Chiral HPLC Analysis
Caption: Workflow for enantiomeric excess determination of proline derivatives by Chiral HPLC.
Chiral Gas Chromatography (GC)
Chiral GC is another excellent method for enantiomeric separation, particularly for volatile and thermally stable compounds. For non-volatile compounds like amino acids, derivatization is essential to increase their volatility.
Experimental Protocol: Chiral GC of D/L-Proline
-
Derivatization (Two-Step):
-
Esterification: The carboxyl group is esterified, for example, by heating with 3 N methanolic HCl at 100°C for 30 minutes.
-
Acylation: The amino group is then acylated, for instance, by reacting with trifluoroacetic anhydride (TFAA) in methylene chloride at 60°C for 10 minutes.
-
-
Chromatographic Conditions:
-
Column: CHIRALDEX® G-TA (30 m x 0.25 mm I.D., 0.12 µm film).
-
Oven Program: 80°C (1 min hold) to 180°C at 4°C/min.
-
Carrier Gas: Helium.
-
Detector: Flame Ionization Detector (FID).
-
-
Data Analysis: The e.e. is determined by comparing the peak areas of the D- and L-proline derivatives.
Table 3: GC Experimental Data for Derivatized D/L-Proline
| Derivative | Retention Time (min) with Acetic Anhydride | Retention Time (min) with TFAA |
| L-Proline | 18.3 | 12.5 |
| D-Proline | 18.6 | 12.8 |
The use of different acylating agents can lead to a reversal in the elution order of the enantiomers, a phenomenon known as enantioreversal.
Workflow for Chiral GC Analysis
Caption: Workflow for enantiomeric excess determination of proline derivatives by Chiral GC.
NMR Spectroscopy
NMR spectroscopy offers a rapid method for determining enantiomeric excess without the need for chromatographic separation. This is achieved by converting the enantiomers into diastereomers through the use of a chiral derivatizing agent or a chiral solvating agent, which results in distinguishable signals in the NMR spectrum.
Experimental Protocol: ¹H NMR with a Chiral Derivatizing Agent [2]
-
Principle: A chiral amine (the proline derivative) reacts with a chiral derivatizing agent, such as a combination of 2-formylphenylboronic acid (2-FPBA) and (R)-1,1'-bi-2-naphthol ((R)-BINOL), to form a pair of diastereomers. These diastereomers will have distinct chemical shifts in the ¹H NMR spectrum.[2]
-
Sample Preparation:
-
Prepare a solution of the proline derivative in a suitable deuterated solvent (e.g., CDCl₃).
-
Prepare a "host" solution containing equimolar amounts of 2-FPBA and (R)-BINOL in the same solvent.[2]
-
Mix the proline derivative solution with the host solution. It is important that the amine is in excess.[2]
-
-
NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
-
Data Analysis:
-
Identify the distinct signals corresponding to the two diastereomers.
-
Integrate these signals to determine their ratio, which directly corresponds to the enantiomeric ratio of the original sample.
-
Table 4: Representative ¹H NMR Data for Diastereomer Formation
| Diastereomer | Proton Signal | Chemical Shift (ppm) |
| Diastereomer 1 (from D-Proline derivative) | Methine proton | e.g., 5.15 (quartet) |
| Diastereomer 2 (from L-Proline derivative) | Methine proton | e.g., 5.25 (quartet) |
The difference in chemical shifts allows for the integration and subsequent calculation of the enantiomeric excess.
Logical Relationship in NMR-based e.e. Determination
Caption: Logical diagram for NMR-based enantiomeric excess determination.
References
Comparative Analysis of 1-Nitro-D-proline Cross-Reactivity in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential cross-reactivity of 1-Nitro-D-proline in common biological assays. Given the limited direct experimental data on this specific compound, this document outlines the expected cross-reactivity profile based on its structural characteristics as a nitro-containing D-amino acid analog. The presented data is illustrative and serves as a framework for designing and interpreting cross-reactivity studies.
Introduction to this compound
This compound is a synthetic derivative of the non-canonical amino acid D-proline.[1][2] Its structure combines the unique cyclic properties of proline with an electron-withdrawing nitro group.[3][4] While D-proline itself has limited but specific biological roles, the introduction of a nitro group can significantly alter its chemical properties, biological activity, and potential for off-target interactions.[1] Nitro-containing compounds are known for a wide range of biological activities, from antimicrobial to antineoplastic, often mediated by redox reactions within the cell.[3][4][5] Therefore, understanding the cross-reactivity of this compound is crucial for the validation of its biological effects and for assessing its potential as a therapeutic agent or a research tool.
Potential for Cross-Reactivity
Cross-reactivity occurs when a compound structurally similar to the analyte of interest interacts with the assay reagents, leading to inaccurate measurements.[6][7] For this compound, potential cross-reactants in biological assays include:
-
Endogenous Amino Acids: L-proline and D-proline.
-
Proline Analogs: Other modified proline derivatives.[8]
-
Structurally Related Small Molecules: Other nitro-containing compounds.
The degree of cross-reactivity is highly dependent on the specificity of the antibodies or enzymes used in the assay and the assay format itself.[9][10]
Data Summary: Comparative Cross-Reactivity Analysis
The following tables present hypothetical data to illustrate how the cross-reactivity of this compound could be compared with other relevant compounds in two common assay types.
Table 1: Hypothetical Cross-Reactivity in a Competitive ELISA for a Proline-Rich Peptide
| Compound | IC50 (nM) | % Cross-Reactivity* |
| Proline-Rich Peptide (Analyte) | 10 | 100% |
| This compound | 1,500 | 0.67% |
| D-Proline | 5,000 | 0.2% |
| L-Proline | 10,000 | 0.1% |
| 4-Hydroxyproline | 8,000 | 0.125% |
| Nitroglycerin | > 100,000 | < 0.01% |
% Cross-Reactivity = (IC50 of Analyte / IC50 of Test Compound) x 100
Table 2: Hypothetical Inhibition of a Proline-Specific Dehydrogenase
| Compound | IC50 (µM) | Relative Potency |
| L-Proline (Substrate) | N/A (Substrate) | N/A |
| This compound | 250 | Weak Inhibitor |
| D-Proline | 800 | Very Weak Inhibitor |
| Proline Analog Inhibitor (Control) | 5 | Potent Inhibitor |
| Unrelated Nitro Compound | > 1,000 | Negligible Inhibition |
Experimental Protocols
Detailed methodologies are essential for reproducible cross-reactivity studies.
Protocol 1: Competitive ELISA for Cross-Reactivity Assessment
-
Coating: Microplate wells are coated with a conjugate of the target analyte (e.g., a proline-rich peptide conjugated to a carrier protein like BSA) overnight at 4°C.
-
Washing: The plate is washed three times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound conjugate.
-
Blocking: Non-specific binding sites are blocked by incubating with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Competition: A fixed concentration of a primary antibody specific to the analyte is mixed with varying concentrations of the test compound (this compound or other potential cross-reactants) or the standard analyte. This mixture is then added to the wells and incubated for 1-2 hours at room temperature.
-
Washing: The plate is washed three times to remove unbound antibodies and compounds.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-IgG) is added to the wells and incubated for 1 hour at room temperature.
-
Washing: The plate is washed five times.
-
Substrate Addition: A chromogenic substrate (e.g., TMB) is added, and the reaction is allowed to develop in the dark.
-
Stopping the Reaction: The reaction is stopped by adding a stop solution (e.g., 2 M H2SO4).
-
Data Acquisition: The optical density is measured at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Analysis: The IC50 values are determined by plotting the percentage of antibody binding against the logarithm of the compound concentration. Cross-reactivity is then calculated relative to the target analyte.[9][10]
Protocol 2: Enzyme Inhibition Assay
-
Enzyme Preparation: A purified proline-specific enzyme (e.g., proline dehydrogenase) is prepared at a suitable concentration in an appropriate assay buffer.
-
Reaction Mixture: The reaction mixture is prepared containing the buffer, the enzyme's substrate (e.g., L-proline), and a cofactor if required (e.g., NAD+).
-
Inhibitor Addition: Varying concentrations of the test compound (this compound) or a known inhibitor are added to the reaction mixture.
-
Enzyme Addition: The reaction is initiated by the addition of the enzyme.
-
Incubation: The reaction is incubated at a constant temperature (e.g., 37°C) for a specific period.
-
Measurement: The enzyme activity is measured by monitoring the change in absorbance or fluorescence resulting from the conversion of the substrate or cofactor (e.g., the increase in absorbance at 340 nm due to NADH formation).
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
Visualizations
The following diagrams illustrate the workflow for assessing cross-reactivity and a hypothetical signaling pathway that could be influenced by proline analogs.
Caption: Workflow for assessing the cross-reactivity of a test compound.
Caption: Hypothetical signaling pathway potentially affected by this compound.
Conclusion
While specific experimental data for this compound is not extensively available, this guide provides a framework for evaluating its cross-reactivity. Based on its structure as a D-proline analog containing a nitro group, it is plausible that it may exhibit weak to moderate cross-reactivity in assays involving proline recognition, depending on the specificity of the biological reagents. The nitro group could also lead to interactions in redox-sensitive assays.[3][5] It is imperative for researchers utilizing this compound to conduct thorough, empirical cross-reactivity studies against relevant biological molecules to ensure data validity and accurate interpretation of experimental results.
References
- 1. D-Proline: Biological Distribution and Applications in Pharmaceutical Synthesis_Chemicalbook [chemicalbook.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biochemia-medica.com [biochemia-medica.com]
- 7. researchgate.net [researchgate.net]
- 8. Proline Analogues in Drug Design: Current Trends and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Benchmarking 1-Nitro-D-proline: A Comparative Guide for Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry, nitro compounds serve as versatile building blocks, prized for their ability to undergo a wide array of transformations. Among these, 1-Nitro-D-proline is emerging as a compound of interest, particularly in asymmetric synthesis where the inherent chirality of the proline backbone can be leveraged to control stereochemical outcomes. This guide provides a comparative analysis of this compound against well-established nitro compounds such as simple nitroalkanes (e.g., nitromethane, nitroethane) and nitroarenes (e.g., nitrobenzene), offering insights into its potential advantages and current limitations.
While direct, quantitative benchmarking data for this compound in common synthetic reactions is not extensively available in the current literature, this guide constructs a comparison based on the known reactivity of N-nitro compounds and the documented performance of related proline derivatives in asymmetric synthesis.
Performance Comparison in Key Synthetic Reactions
The utility of a nitro compound in synthesis is often judged by its performance in key carbon-carbon bond-forming reactions, such as the Michael addition and the Henry (nitroaldol) reaction. The following tables summarize typical performance data for common nitro compounds in these reactions and provide a projected performance for this compound based on related systems.
Table 1: Michael Addition Performance
| Nitro Compound | Michael Acceptor | Catalyst/Base | Solvent | Yield (%) | Diastereo-/Enantioselectivity | Citation(s) |
| Nitromethane | Chalcone | Chiral Thiourea | Toluene | High | up to 94% ee | [1] |
| Nitroethane | α,β-Unsaturated Ketone | (S)-Prolinamide | NMP | High | up to 94% de, 80% ee | [2] |
| This compound (Projected) | α,β-Unsaturated Ester | Chiral Lewis Acid | CH2Cl2 | Moderate to High | Potentially high due to chiral backbone | - |
| Nitrobenzene (as precursor) | - | - | - | - | Not directly applicable as a nucleophile | - |
Table 2: Henry (Nitroaldol) Reaction Performance
| Nitro Compound | Aldehyde | Catalyst/Base | Solvent | Yield (%) | Diastereo-/Enantioselectivity | Citation(s) |
| Nitromethane | Benzaldehyde | Solid Base Catalyst | Solvent-free | Good | Not specified | [3] |
| Nitroethane | Benzaldehyde | PS-BEMP | Solvent-free | Good | syn/anti 1/1.6 | [4] |
| This compound (Projected) | Aromatic Aldehyde | Chiral Base | Dichloromethane | Moderate to High | Potentially high due to chiral backbone | - |
| Nitroarenes | - | - | - | - | Not applicable | - |
Physicochemical and Safety Profile
A comprehensive evaluation of a synthetic building block must include its physical properties and safety considerations.
Table 3: Physicochemical and Safety Data
| Property | This compound | Nitromethane | Nitrobenzene |
| Molecular Formula | C5H8N2O4 | CH3NO2 | C6H5NO2 |
| Molecular Weight | 160.13 g/mol [5] | 61.04 g/mol | 123.11 g/mol |
| Appearance | Solid (projected) | Colorless liquid | Pale yellow liquid |
| Boiling Point | Not available | 101 °C | 211 °C |
| Melting Point | Not available | -29 °C | 5.7 °C |
| Stability | Likely stable under normal conditions, potential for thermal decomposition. | Can be detonated by impact or heat[6]. | Stable, but can decompose at high temperatures. |
| Key Hazards | Potential for thermal runaway, as with many nitro compounds[7]. | Flammable, toxic, explosive hazard[6]. | Toxic, combustible, environmental hazard. |
| Handling Precautions | Wear appropriate PPE, avoid heat and shock. | Use in a well-ventilated area, avoid ignition sources. | Handle with care, avoid skin contact and inhalation. |
Experimental Protocols
Detailed experimental procedures are crucial for replicating and building upon existing research. Below are representative protocols for key reactions involving nitro compounds.
Protocol 1: Proline-Catalyzed Asymmetric Aldol Reaction
This protocol, while using proline as a catalyst rather than the primary nitro-containing reactant, provides a framework for asymmetric reactions involving proline derivatives.
Materials:
-
(S)-proline
-
Methanol
-
Water
-
Ketone (e.g., cyclohexanone)
-
Aldehyde (e.g., benzaldehyde)
Procedure:
-
In a 2 mL vial at room temperature, add (S)-proline (0.03 mmol), methanol (40 µL), and water (10 µL).
-
Add the ketone (1.5 mmol) followed by the aldehyde (0.3 mmol).
-
Cap the vial and stir the reaction mixture at room temperature for the desired time.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, quench the reaction and purify the product by column chromatography.[7]
Protocol 2: Michael Addition of a Nitroalkane to an α,β-Unsaturated Ketone
This protocol outlines a typical procedure for the conjugate addition of a simple nitroalkane.
Materials:
-
Nitroalkane (e.g., nitromethane)
-
α,β-Unsaturated ketone (e.g., chalcone)
-
Chiral thiourea catalyst
-
Toluene
Procedure:
-
To a solution of the chiral thiourea catalyst in toluene, add the α,β-unsaturated ketone.
-
Add the nitroalkane to the mixture.
-
Stir the reaction at the desired temperature and monitor by TLC.
-
After completion, concentrate the reaction mixture and purify the adduct by column chromatography.[1]
Reaction Mechanisms and Stereochemical Control
The stereochemical outcome of reactions involving chiral nitro compounds like this compound is intrinsically linked to the compound's rigid, cyclic structure. The proline ring can effectively shield one face of the molecule, directing the approach of incoming reagents and leading to high levels of diastereoselectivity and enantioselectivity.
Logical Workflow for Asymmetric Synthesis using this compound
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. A Walk through Recent Nitro Chemistry Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diastereoselective Synthesis of Highly Functionalized Proline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (S)-Proline-catalyzed nitro-Michael reactions: towards a better understanding of the catalytic mechanism and enantioselectivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. frontiersin.org [frontiersin.org]
- 7. mdpi.com [mdpi.com]
A Comparative Analysis of D-Amino Acid Metabolism Across Different Life Forms
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of D-amino acid metabolism in bacteria, fungi, plants, and mammals. It includes quantitative data on key enzymes, detailed experimental protocols, and visualizations of metabolic pathways to support further research and therapeutic development.
D-amino acids, once considered rare in nature, are now recognized as crucial molecules with diverse biological functions across all domains of life. Their metabolism, involving synthesis by racemases and degradation by oxidases, exhibits significant variations among different organisms. Understanding these differences is paramount for fields ranging from microbiology to neuroscience and drug discovery.
Key Enzymes in D-Amino Acid Metabolism: A Comparative Overview
The central players in D-amino acid metabolism are amino acid racemases, which interconvert L- and D-amino acids, and D-amino acid oxidases (DAO) and D-aspartate oxidases (DDO), which catabolize D-amino acids. The substrate specificity and kinetic efficiency of these enzymes differ significantly across species, reflecting their distinct physiological roles.
D-Amino Acid Oxidase (DAO)
DAO is a flavoenzyme that catalyzes the oxidative deamination of neutral and basic D-amino acids, producing the corresponding α-keto acids, ammonia, and hydrogen peroxide.[1] It is widely distributed in eukaryotes, with the notable exception of plants, but is rare in bacteria, which often utilize D-amino acid dehydrogenases instead.[1] In mammals, DAO plays a critical role in neurotransmission by degrading D-serine, a co-agonist of the NMDA receptor.[2]
D-Aspartate Oxidase (DDO)
DDO is another flavoenzyme that specifically catalyzes the oxidative deamination of acidic D-amino acids, primarily D-aspartate and D-glutamate.[3] Its reaction products are oxaloacetate (from D-aspartate) or α-ketoglutarate (from D-glutamate), ammonia, and hydrogen peroxide.[3] DDO is found in a variety of eukaryotic organisms and is involved in processes such as neurogenesis and hormone synthesis in mammals.[2]
Amino Acid Racemases
Amino acid racemases are a diverse group of enzymes responsible for the synthesis of D-amino acids from their L-enantiomers. These enzymes are crucial for bacteria, where D-amino acids like D-alanine and D-glutamate are essential components of the peptidoglycan cell wall.[4] Racemases are also found in eukaryotes, where they produce D-amino acids that act as signaling molecules.[5]
Quantitative Comparison of Enzyme Kinetics
The following tables summarize the kinetic parameters (Km and Vmax or kcat) and substrate specificities of key enzymes in D-amino acid metabolism from various organisms. This data provides a quantitative basis for comparing their efficiency and substrate preferences.
Table 1: Kinetic Parameters of D-Amino Acid Oxidase (DAO) from Different Organisms
| Organism | Enzyme Source | Substrate | Km (mM) | Vmax (U/mg) or kcat (s-1) | Reference |
| Rhodotorula gracilis (Yeast) | Recombinant | D-Alanine | 1.0 ± 0.2 | 81 ± 5 (kcat) | [6] |
| Trigonopsis variabilis (Yeast) | Recombinant | D-Alanine | 7.0 ± 0.9 | 46 ± 3 (kcat) | [6] |
| Pig (Sus scrofa) | Kidney | D-Alanine | 1.7 ± 0.3 | 7.3 ± 0.6 (kcat) | [6] |
| Rat (Rattus norvegicus) | Recombinant | D-Alanine | 140 ± 20 | 27 ± 1 (kcat) | [6] |
| Human (Homo sapiens) | Recombinant | D-Alanine | 1.3 ± 0.2 | 5.2 ± 0.1 (kcat) | [6] |
| Human (Homo sapiens) | Recombinant | D-Serine | 1.6 - 8.9 | 0.8 - 1.5 (kcat) | [7] |
| Human (Homo sapiens) | Recombinant | D-Tyrosine | 0.9 | 10.9 (kcat) | [7] |
| Human (Homo sapiens) | Recombinant | D-Phenylalanine | 1.1 | 8.2 (kcat) | [7] |
| Human (Homo sapiens) | Recombinant | D-Tryptophan | 0.9 | 6.5 (kcat) | [7] |
| Human (Homo sapiens) | Recombinant | D-Kynurenine | 0.7 | - | [7] |
| Zebrafish (Danio rerio) | Recombinant | D-Alanine | - | 0.537 (kcat/Km) | [8] |
| Duckling (Anas platyrhynchos) | Liver/Kidney | D-Proline | - | Most reactive | [8] |
Table 2: Kinetic Parameters of D-Aspartate Oxidase (DDO) from Different Organisms
| Organism | Substrate | Km (mM) | kcat (s-1) | Reference |
| Human (Homo sapiens) | D-Aspartate | 0.35 | 81.3 | [9] |
| Human (Homo sapiens) | N-methyl D-aspartate | 0.33 | 73.6 | [9] |
| Human (Homo sapiens) | D-Glutamate | 1.4 | 11.3 | [9] |
| Human (Homo sapiens) | D-Asparagine | 14.1 | 8.3 | [9] |
| Human (Homo sapiens) | D-Histidine | 13.9 | 1.2 | [9] |
Table 3: Kinetic Parameters of Amino Acid Racemases from Different Organisms
| Organism | Enzyme | Substrate | Km (mM) | kcat (min-1) | Reference |
| Streptomyces lavendulae | Alanine Racemase | D-Alanine | 1.1 | 2.1 x 104 | [10] |
| Streptomyces lavendulae | Alanine Racemase | L-Alanine | 1.1 | 2.4 x 104 | [10] |
| Escherichia coli | Alanine Racemase | D-Alanine | 1.7 | 1.4 x 104 | [10] |
| Escherichia coli | Alanine Racemase | L-Alanine | 1.9 | 1.7 x 104 | [10] |
| Staphylococcus aureus | Alanine Racemase | L-Alanine | - | - | [11] |
| Mammal | Serine Racemase | L-Serine | ~10 | 5 mol/mg per h (Vmax) | [12] |
| Mammal | Serine Racemase | D-Serine | ~60 | 22 mol/mg per h (Vmax) | [12] |
Physiological Concentrations of D-Amino Acids
The endogenous levels of D-amino acids vary significantly across different organisms and tissues, reflecting their diverse physiological roles.
Table 4: Physiological Concentrations of D-Amino Acids in Various Organisms
| Organism/Tissue | D-Amino Acid | Concentration | Reference |
| Bacteria (Stationary Phase Supernatant) | Various | Up to millimolar (mM) levels | [4] |
| Vibrio cholerae (Stationary Phase Supernatant) | D-Met, D-Leu, D-Val, D-Ile | ~1.0 mM (total) | [13] |
| Lactic Acid Bacteria (Culture Medium) | Total D-amino acids | Varies (µM) | [14] |
| Fungi (Wild Edible Mushrooms) | Total free amino acids (L+D) | 1462.6 to 13,106.2 mg/100 g | [15] |
| Plants | - | Low percentage of total free amino acids | [16] |
| Mouse Brain (Perfused) | Various | 10 to 2000 times higher than blood levels | [17] |
| Mouse Brain (Hippocampus vs. Cortex) | Various | ~13% higher in hippocampus | [17] |
| Mammalian Brain | D-Serine | High concentrations | [18] |
| Mammalian Brain | D-Aspartate | High concentrations | [18] |
Visualizing D-Amino Acid Metabolism
The following diagrams, generated using the DOT language, illustrate key metabolic pathways and experimental workflows related to D-amino acid metabolism.
Caption: General overview of D-amino acid synthesis and degradation pathways.
References
- 1. D-amino acid oxidase - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. D-aspartate oxidase - Wikipedia [en.wikipedia.org]
- 4. Emerging knowledge of regulatory roles of d-amino acids in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amino-acid racemase - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Biochemical Properties of Human D-Amino Acid Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. uniprot.org [uniprot.org]
- 10. portlandpress.com [portlandpress.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. D-amino Acids Govern Stationary Phase Cell Wall Re-Modeling in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Comparison of Free Total Amino Acid Compositions and Their Functional Classifications in 13 Wild Edible Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. tandfonline.com [tandfonline.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
